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  • Product: 3-(1H-imidazol-4-yl)propan-1-ol hydrochloride
  • CAS: 152028-81-4

Core Science & Biosynthesis

Foundational

3-(1H-imidazol-4-yl)propan-1-ol hydrochloride chemical structure

Technical Monograph: 3-(1H-Imidazol-4-yl)propan-1-ol Hydrochloride Executive Summary 3-(1H-Imidazol-4-yl)propan-1-ol hydrochloride (CAS: 152028-81-4) is a critical heterocyclic building block in medicinal chemistry, spec...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 3-(1H-Imidazol-4-yl)propan-1-ol Hydrochloride

Executive Summary

3-(1H-Imidazol-4-yl)propan-1-ol hydrochloride (CAS: 152028-81-4) is a critical heterocyclic building block in medicinal chemistry, specifically within the development of histamine H3 receptor antagonists and inverse agonists.[1][2][3] Structurally, it consists of an imidazole ring linked to a primary alcohol via a propyl chain.[2][3] It serves as the "warhead" or anchor moiety for the proxifan class of H3 ligands (e.g., Ciproxifan, Iodoproxyfan), where the imidazole ring mimics the endogenous histamine ligand while the propyl chain extends into the receptor's binding pocket to achieve high affinity.[2][3]

This guide details the structural characteristics, synthetic pathways, physicochemical properties, and biological relevance of this compound, designed for researchers in drug discovery and organic synthesis.[2][3]

Chemical Identity & Structural Analysis

The compound is the hydrochloride salt of 3-(1H-imidazol-4-yl)propan-1-ol.[1][2][3][4][5] The imidazole ring is capable of tautomerism (1H vs 3H), but in the solid hydrochloride salt form, the protonation typically occurs at the N3 position, stabilizing the cation.[2][3]

Property Data
IUPAC Name 3-(1H-imidazol-4-yl)propan-1-ol hydrochloride
Common Names Imidazol-4-yl-propanol HCl; Deaminohistidinol
CAS Number 152028-81-4
Molecular Formula C₆H₁₀N₂O[1][2][3][5] · HCl
Molecular Weight 162.62 g/mol
Appearance White to off-white hygroscopic solid
Solubility Highly soluble in water, methanol, DMSO
SMILES OCCCC1=CNC=N1.Cl
Structural Logic
  • Imidazole Ring: Acts as a bioisostere for the histamine imidazole, providing hydrogen bond donor/acceptor sites critical for interacting with Asp residues (e.g., Asp3.[2][3]32) in the transmembrane domain of G-protein coupled receptors (GPCRs).[2][3]

  • Propyl Linker: The three-carbon chain provides optimal spacing.[2][3] Structure-activity relationship (SAR) studies indicate that altering this length (ethyl or butyl) significantly impacts H3 receptor binding affinity.[2][3]

  • Primary Alcohol: Serves as a versatile handle for further functionalization (e.g., etherification to form Ciproxifan) or as a polar terminus in metabolic studies.[2][3]

Synthesis & Manufacturing

The synthesis of 3-(1H-imidazol-4-yl)propan-1-ol hydrochloride is classically achieved through the reduction of 3-(1H-imidazol-4-yl)propanoic acid (or its ester derivatives), which is itself derived from urocanic acid via hydrogenation.[2][3]

Synthetic Pathway Diagram

The following diagram illustrates the reduction pathway from the propanoic acid precursor.

SynthesisPathway cluster_conditions Reaction Conditions Precursor 3-(1H-Imidazol-4-yl)propanoic Acid (CAS: 1074-59-5) Ester Methyl Ester Intermediate (In situ or isolated) Precursor->Ester MeOH, H2SO4 (Reflux) Product 3-(1H-Imidazol-4-yl)propan-1-ol (Free Base) Ester->Product LiAlH4, THF (Reduction) Salt 3-(1H-Imidazol-4-yl)propan-1-ol HCl (CAS: 152028-81-4) Product->Salt HCl/Dioxane or HCl/MeOH Key Step: Hydride Reduction Key Step: Hydride Reduction

Caption: Synthetic route from imidazole propionic acid to the target hydrochloride salt via esterification and hydride reduction.

Detailed Protocol (Based on Kivits et al. Method)

This protocol describes the reduction of the methyl ester, which is often preferred over the direct acid reduction for yield optimization.[3]

  • Esterification: Reflux 3-(1H-imidazol-4-yl)propanoic acid (10 mmol) in anhydrous methanol (30 mL) with a catalytic amount of concentrated H₂SO₄ for 12 hours. Concentrate in vacuo to yield the methyl ester.[2][3]

  • Reduction:

    • Suspend Lithium Aluminum Hydride (LiAlH₄, 20 mmol) in dry THF (50 mL) under argon atmosphere at 0°C.

    • Add the methyl ester (dissolved in THF) dropwise to the suspension.[3]

    • Allow the mixture to warm to room temperature and stir for 4 hours.

    • Quenching: Carefully quench with Glauber’s salt (Na₂SO₄[2][3]·10H₂O) or the Fieser method (water/15% NaOH/water).[2][3]

  • Isolation: Filter the aluminum salts and wash with THF.[2][3] Dry the filtrate over MgSO₄ and concentrate to obtain the crude alcohol as a viscous oil.[2][3]

  • Salt Formation: Dissolve the crude oil in a minimal amount of ethanol.[2][3] Add 1.1 equivalents of HCl (e.g., 4M in dioxane).[2][3] Precipitate the hydrochloride salt by adding diethyl ether or cooling to 4°C. Filter and dry under vacuum.[2][3]

Physicochemical Properties

Understanding the physicochemical behavior of this salt is vital for formulation and assay development.[2][3]

Parameter Value / Description Relevance
pKa (Imidazole) ~6.95 - 7.10The imidazole ring is partially protonated at physiological pH, aiding receptor binding.[2][3]
pKa (Alcohol) >15The hydroxyl group is non-ionizable under physiological conditions.
Hygroscopicity HighThe HCl salt readily absorbs atmospheric moisture; store in a desiccator.
Stability StableStable under standard laboratory conditions.[3] Avoid strong oxidizers.[2][3]
Melting Point 90-95°C (approx.)Varies based on hydration state and crystal form.[3]

Biological Relevance & Pharmacokinetics

The 3-(1H-imidazol-4-yl)propan-1-ol scaffold is a "privileged structure" in histamine research.[2][3] It is chemically distinct from histamine (which has an ethyl-amine chain) but retains the imidazole recognition element.[2][3]

Role in H3 Receptor Pharmacology

This alcohol is the direct precursor to Ciproxifan and Iodoproxyfan , which are potent H3 receptor antagonists.[2][3] The alcohol moiety is typically etherified with a phenyl or phenanone group to create the hydrophobic tail required for high-affinity antagonistic activity.[2][3]

Metabolic Pathway Context

In vivo, imidazole propionic acid is a metabolite of urocanic acid (from histidine).[2][3] The alcohol derivative can be formed via minor reductive pathways or administered as a prodrug fragment.[2][3]

Pharmacology Histidine L-Histidine Urocanic Urocanic Acid Histidine->Urocanic Histidase ImPropAcid Imidazole Propionic Acid Urocanic->ImPropAcid Urocanate Reductase Target 3-(1H-Imidazol-4-yl)propan-1-ol ImPropAcid->Target Synthetic Reduction Ciproxifan Ciproxifan (H3 Antagonist) Target->Ciproxifan Etherification w/ 4-cyclopropylphenyl ketone Proxifan Proxifan Series Target->Proxifan Derivatization

Caption: Biological and synthetic relationship of the alcohol to the histamine metabolic pathway and H3 antagonists.

Analytical Characterization

To validate the identity of 3-(1H-imidazol-4-yl)propan-1-ol hydrochloride, 1H NMR is the primary tool.[2][3]

Expected 1H NMR Data (D₂O or CD₃OD, 400 MHz):

  • δ 8.60 ppm (s, 1H): Imidazole C2-H (Deshielded due to N+ protonation).[2][3]

  • δ 7.30 ppm (s, 1H): Imidazole C5-H.[2][3]

  • δ 3.60 ppm (t, 2H, J=6.5 Hz): -CH₂-OH (Methylene adjacent to oxygen).[2][3]

  • δ 2.80 ppm (t, 2H, J=7.5 Hz): Imidazole-CH₂ - (Methylene adjacent to ring).[2][3]

  • δ 1.85 ppm (m, 2H): -CH₂-CH₂ -CH₂- (Central methylene).[2][3]

Note: In D₂O, the exchangeable protons (OH and NH) will not be visible.[2][3]

References

  • Kivits, G. A. A., et al. (1996).[2][3] "A convenient preparation of 3-(1H-imidazol-4-yl)propanol."[2][3][6] ResearchGate / Internal Archives. (Primary synthesis source describing the reduction of imidazole propionic acid derivatives).[3]

  • Stark, H., et al. (1996).[2][3][6] "Novel Carbamates as Potent Histamine H3 Receptor Antagonists with High in Vitro and Oral in Vivo Activity."[2][3][6] Journal of Medicinal Chemistry, 39(6), 1157–1163.[2][3] Link (Describes the use of the alcohol as a precursor for carbamate H3 antagonists).[2][3]

  • Accela ChemBio Inc. "Product Data Sheet: 3-(1H-imidazol-4-yl)propan-1-ol hydrochloride (CAS 152028-81-4)."[1][2][3][5] Link (Source for CAS and commercial availability).[2][3]

  • Schunack, W. (1989).[2][3] "Pharmacology of H3-receptor antagonists." Trends in Pharmacological Sciences. (Context on the proxifan series).

  • PubChem Database. "3-(1H-Imidazol-4-yl)propanoic acid (Precursor)."[2][3] CID: 798.[2][3] Link

Sources

Exploratory

3-(1H-Imidazol-4-yl)propan-1-ol Hydrochloride: H3 Receptor Ligand & Pharmacophore Scaffold

The following technical guide details the pharmacological profile, synthesis, and experimental application of 3-(1H-imidazol-4-yl)propan-1-ol hydrochloride as a ligand and critical pharmacophore scaffold for the Histamin...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological profile, synthesis, and experimental application of 3-(1H-imidazol-4-yl)propan-1-ol hydrochloride as a ligand and critical pharmacophore scaffold for the Histamine H3 Receptor (H3R).

PART 1: EXECUTIVE TECHNICAL SUMMARY

3-(1H-imidazol-4-yl)propan-1-ol hydrochloride (often abbreviated as Imidazolylpropanol or Imp-OH ) is a specific imidazole-based compound serving as a foundational pharmacophore scaffold in the development of high-affinity Histamine H3 Receptor (H3R) ligands.

While histamine (2-(1H-imidazol-4-yl)ethanamine) contains an ethyl linker, this compound features a propyl linker (3-carbon chain). This structural elongation is a critical determinant in H3R pharmacology, often shifting the ligand profile from agonism toward antagonism or inverse agonism when coupled with specific lipophilic tails. The alcohol moiety (-OH) serves as a versatile synthetic handle for generating ether, ester, and carbamate derivatives (e.g., Proxyfan , Fluoroproxyfan ), which are among the most potent H3R probes known.

Key Chemical & Pharmacological Identifiers
PropertyDetail
IUPAC Name 3-(1H-imidazol-4-yl)propan-1-ol hydrochloride
Common Aliases Imidazolylpropanol HCl; Imp-OH; Desamino-histamine-propanol
Molecular Formula C₆H₁₀N₂O · HCl
Role H3R Ligand Scaffold; Metabolic Intermediate; Synthetic Precursor
Receptor Selectivity High selectivity for H3/H4 over H1/H2 (dependent on derivatization)
Pharmacophore Imidazole Head (H-bond donor/acceptor) + Propyl Linker (Spacer) + Hydroxyl (Tail Anchor)

PART 2: PHARMACOLOGICAL MECHANISM & SIGNALING[1]

The "Linker Effect" in H3R Binding

The H3 receptor binding pocket is distinct from H1 and H2 due to its accommodation of an extended linker region.

  • Histamine (Ethyl Linker): Binds to Asp¹¹⁴ (TM3) and Glu²⁰⁶ (TM5) to stabilize the active conformation (Agonist).

  • Imidazolylpropanol (Propyl Linker): The 3-carbon chain pushes the functional "tail" (in this case, the hydroxyl group) further into the hydrophobic antagonist pocket.

  • Functional Consequence: The free alcohol itself exhibits low-to-moderate affinity (Ki > 100 nM) compared to its derivatives. However, it acts as a partial agonist or neutral antagonist depending on the assay conditions. Its primary value lies in its ability to position lipophilic groups (e.g., phenyl ethers in Proxyfan) into the secondary binding pocket, creating high-affinity (Ki < 10 nM) antagonists/inverse agonists.

Signal Transduction Pathway

Upon binding, H3R ligands modulate the G_i/o protein-coupled pathway.[1]

  • Agonism: Decreases cAMP, activates MAPK/ERK.[1]

  • Inverse Agonism (Derivatives): Increases cAMP levels in constitutively active systems.

H3_Signaling Ligand 3-(1H-imidazol-4-yl)propan-1-ol (Scaffold/Ligand) H3R Histamine H3 Receptor (GPCR) Ligand->H3R Binds Gio G_i/o Protein H3R->Gio Activates AC Adenylyl Cyclase Gio->AC Inhibits (-) MAPK MAPK/ERK Phosphorylation Gio->MAPK Activates (+) cAMP cAMP Levels AC->cAMP Decreases Effect Neurotransmitter Release (Histamine, ACh, DA) cAMP->Effect Modulates

Figure 1: Signal transduction pathway modulated by H3R ligands.[1] The alcohol scaffold binds H3R, initiating G_i/o coupling.

PART 3: SYNTHESIS PROTOCOL (Self-Validating)

The synthesis of 3-(1H-imidazol-4-yl)propan-1-ol is best achieved via the reduction of urocanic acid or 3-(1H-imidazol-4-yl)propanoic acid . The following protocol ensures regio-selectivity (N-H vs. C-4 attachment) and high purity.

Reagents & Equipment[3]
  • Precursor: 3-(1H-imidazol-4-yl)propanoic acid (CAS: 1074-59-5).

  • Reducing Agent: Lithium Aluminum Hydride (LiAlH₄) or Borane-THF complex (BH₃·THF).

  • Solvent: Anhydrous Tetrahydrofuran (THF).

  • Quenching: Glauber’s salt (Na₂SO₄·10H₂O) or Fieser method.

  • Salt Formation: HCl in dioxane/ether.

Step-by-Step Methodology
  • Preparation: In a flame-dried 3-neck round-bottom flask under Argon, suspend 3-(1H-imidazol-4-yl)propanoic acid (1.0 eq) in anhydrous THF (0.5 M).

  • Reduction: Cool to 0°C. Add LiAlH₄ (2.5 eq) portion-wise (or BH₃·THF dropwise) over 30 minutes. The imidazole ring is robust, but temperature control prevents N-alkylation side reactions.

  • Reflux: Warm to room temperature, then reflux for 4–6 hours. Monitor via TLC (MeOH/DCM 1:9). The acid spot should disappear, replaced by a more polar alcohol spot.

  • Quenching (Critical): Cool to 0°C. Carefully add water (1 mL per g LiAlH₄), then 15% NaOH (1 mL), then water (3 mL). Stir for 30 min until a white granular precipitate forms.

  • Isolation: Filter through Celite. Dry the filtrate over MgSO₄ and concentrate in vacuo to yield the crude oil.

  • Salt Formation: Dissolve the oil in minimal EtOH. Add 4M HCl in dioxane dropwise until pH ~2. Add Et₂O to precipitate the 3-(1H-imidazol-4-yl)propan-1-ol hydrochloride as a white hygroscopic solid.

  • Validation:

    • ¹H NMR (D₂O): Look for the propyl chain signals: ~1.8 ppm (quintet, CH₂), ~2.6 ppm (triplet, Im-CH₂), ~3.5 ppm (triplet, CH₂-OH).

    • Melting Point: Check against literature (typically distinct from the acid precursor).

Synthesis_Flow Start Start: 3-(1H-imidazol-4-yl)propanoic acid Red Reduction (LiAlH4 / THF, Reflux) Start->Red Quench Quench & Filter (Fieser Method) Red->Quench Salt HCl Salt Formation (HCl/Dioxane) Quench->Salt Final Product: 3-(1H-imidazol-4-yl)propan-1-ol HCl Salt->Final

Figure 2: Synthetic workflow for generating the hydrochloride salt.

PART 4: EXPERIMENTAL ASSAYS (H3 Receptor Binding)

To utilize this compound as a ligand or competitor in H3R studies, the following radioligand binding assay is the gold standard.

Protocol: Competitive Binding Assay

Objective: Determine the affinity (Ki) of 3-(1H-imidazol-4-yl)propan-1-ol against a reference radioligand.

  • Membrane Preparation: Use HEK-293 cells stably expressing human H3R. Homogenize in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4). Centrifuge at 40,000 x g. Resuspend pellets in binding buffer.

  • Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂. (Avoid BSA if possible to prevent non-specific sequestration of the alcohol).

  • Radioligand: [³H]N-α-methylhistamine (Agonist radioligand) or [³H]Ciproxifan (Antagonist radioligand). Concentration: ~1-2 nM.

  • Incubation:

    • Total Volume: 200 µL.

    • Add 50 µL membrane suspension (~20 µg protein).

    • Add 50 µL [³H]Ligand.

    • Add 50 µL 3-(1H-imidazol-4-yl)propan-1-ol HCl (Concentration range: 10⁻¹⁰ to 10⁻⁴ M).

    • Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (to reduce non-specific binding). Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Calculation:

    • Plot % inhibition vs. Log[Ligand].

    • Calculate IC₅₀ using non-linear regression.

    • Convert to Ki using the Cheng-Prusoff equation:

      
      
      

Expected Results:

  • The alcohol should displace [³H]N-α-methylhistamine with a Ki in the micromolar or high nanomolar range (e.g., 100–1000 nM), confirming it acts as a low-affinity scaffold compared to full antagonists like Ciproxifan (Ki < 1 nM).

PART 5: REFERENCES

  • Arrang, J. M., et al. (1987). "Auto-inhibition of brain histamine release mediated by a novel class (H3) of histamine receptor." Nature, 327(6118), 117-123. Link

  • Ligneau, X., et al. (1994). "Neurochemical and behavioral effects of ciproxifan, a potent histamine H3 receptor antagonist." Journal of Pharmacology and Experimental Therapeutics, 287(2), 658-666. Link

  • Schunack, W., et al. (2002). "Omega-(Imidazol-4-yl)alkane-1-sulfonamides: A new series of potent histamine H3 receptor antagonists."[2] Bioorganic & Medicinal Chemistry, 10(2), 425-432. Link

  • Apelt, J., et al. (2002). "Search for histamine H3 receptor antagonists with combined inhibitory potency at the histamine N-methyltransferase: synthesis and pharmacological evaluation." Journal of Medicinal Chemistry, 45(5), 1128-1141. Link

  • BenchChem. (2025).[1] "Physicochemical Properties of 3-(1H-Imidazol-5-yl)propan-1-amine HCl: A Technical Guide." (Cited for structural scaffold relevance). Link

Sources

Foundational

The Imidazole-Propanol Scaffold: A Gateway to Histamine H3 Receptor Modulation

Part 1: Executive Summary & Core Directive In the landscape of neuroscience and drug discovery, 3-(1H-imidazol-4-yl)propan-1-ol hydrochloride acts not as a direct effector, but as the critical synthetic scaffold for the...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

In the landscape of neuroscience and drug discovery, 3-(1H-imidazol-4-yl)propan-1-ol hydrochloride acts not as a direct effector, but as the critical synthetic scaffold for the development of Histamine H3 Receptor (H3R) ligands.

While histamine itself functions via an ethylamine chain, the extension to a propyl-alcohol linker provided by this compound is the structural key that allows researchers to bridge the H3 receptor’s orthosteric site with its accessory hydrophobic pockets. This structural modification is essential for converting the imidazole pharmacophore from an agonist (histamine-like) into a potent antagonist or inverse agonist (e.g., Ciproxifan, Proxyfan).

This guide details the technical utility of 3-(1H-imidazol-4-yl)propan-1-ol hydrochloride, focusing on its role in synthesizing tools for sleep-wake regulation, cognitive enhancement (AD/ADHD), and PET neuroimaging.

Part 2: Mechanistic Grounding & Chemical Architecture

The "Linker Rule" in H3 Receptor Pharmacology

To understand the utility of 3-(1H-imidazol-4-yl)propan-1-ol, one must understand the H3 receptor's binding pocket.

  • Endogenous Ligand (Histamine): Contains an imidazole ring + ethyl chain + amine. This short chain activates the receptor.

  • H3 Antagonists: Require a "linker" extension to reach a secondary hydrophobic region within the receptor.

  • The Role of the Propanol Scaffold: The 3-carbon propyl chain provides the optimal steric distance (approx. 4–5 Å) to span the gap between the proton-donating imidazole binding site and the hydrophobic antagonist pocket. The terminal hydroxyl group serves as the reactive handle for attaching lipophilic moieties (ethers, ketones, or carbamates) that lock the receptor in an inactive state.

Key Derivatives in Neuroscience

This scaffold is the direct precursor for:

  • Ciproxifan: A highly potent H3R inverse agonist used to promote wakefulness and enhance cognition.[1]

  • Proxyfan: A protean ligand (partial agonist/antagonist) used to probe receptor constitutive activity.

  • [18F]Fluoroproxyfan: A radiotracer for PET imaging of H3 receptor distribution in the human brain.[2]

Part 3: Visualization of Signaling & Synthesis

H3 Receptor Modulation Pathway

The following diagram illustrates how ligands derived from this scaffold (like Ciproxifan) modulate the H3 receptor to influence neurotransmitter release.

H3_Signaling H3R Histamine H3 Receptor (Presynaptic Autoreceptor) Gi Gi/o Protein H3R->Gi Couples AC Adenylyl Cyclase Gi->AC Inhibits Ca Ca2+ Influx Gi->Ca Reduces cAMP cAMP Levels AC->cAMP Reduces Release Neurotransmitter Release (Histamine, ACh, NE) Ca->Release Required for Histamine Histamine (Agonist) Histamine->H3R Activates Ciproxifan Ciproxifan (Inverse Agonist) Derived from Scaffold Ciproxifan->H3R Blocks/Inhibits Ciproxifan->Release Restores/Increases

Caption: Ciproxifan, synthesized from the propanol scaffold, blocks H3R-mediated inhibition, restoring neurotransmitter release.

Synthetic Workflow: From Scaffold to Tracer

This diagram outlines the chemical transformation of 3-(1H-imidazol-4-yl)propan-1-ol into active neuroscience tools.

Synthesis_Flow Scaffold 3-(1H-imidazol-4-yl)propan-1-ol (The Scaffold) Ciproxifan Ciproxifan (H3 Antagonist) Scaffold->Ciproxifan Etherification (Mitsunobu/SNAr) Fluoroproxyfan [18F]Fluoroproxyfan (PET Tracer) Scaffold->Fluoroproxyfan Alkylation (Radiosynthesis) Reagent1 4-cyclopropylcarbonyl- phenylboronic acid Reagent1->Ciproxifan Reagent2 [18F]Fluorobenzyl bromide Reagent2->Fluoroproxyfan

Caption: Divergent synthesis pathways utilizing the imidazole-propanol scaffold.

Part 4: Experimental Protocols

Protocol A: Synthesis of Ciproxifan (Reference Standard)

Purpose: To generate a high-affinity H3 antagonist for behavioral studies using the scaffold. Source Validation: Based on methods described by Ligneau et al. and Kivits et al.[3] [1, 2].

Reagents:

  • 3-(1H-imidazol-4-yl)propan-1-ol hydrochloride (1.0 eq)

  • 4-fluorophenyl cyclopropyl ketone (1.1 eq)

  • Potassium tert-butoxide (KOtBu) (2.5 eq)

  • Solvent: Dry DMF or DMSO

Step-by-Step Workflow:

  • Free Base Liberation: Dissolve the hydrochloride salt in a minimal amount of water, neutralize with saturated NaHCO3, and extract with n-butanol/DCM. Evaporate to obtain the free base oil.

  • Deprotonation: Dissolve the free base (10 mmol) in dry DMF (20 mL) under nitrogen. Add KOtBu (25 mmol) portion-wise at 0°C. Stir for 30 min to form the alkoxide.

    • Technical Note: The imidazole NH is also acidic; excess base ensures the hydroxyl group is also deprotonated for the nucleophilic attack.

  • SNAr Coupling: Add 4-fluorophenyl cyclopropyl ketone (11 mmol) slowly. Heat the mixture to 80°C for 4–6 hours.

  • Quench & Workup: Pour reaction mixture into ice water. Extract with ethyl acetate (3x). Wash organic layer with brine.

  • Purification: Purify via flash column chromatography (Silica gel, DCM/MeOH 95:5).

  • Validation: Confirm structure via 1H-NMR (look for propyl triplets at ~2.0, 2.7, 4.0 ppm) and Mass Spec (M+H = 271).

Protocol B: H3 Receptor Binding Assay (Membrane Preparation)

Purpose: To validate the affinity of the synthesized derivative (e.g., Ciproxifan) against the scaffold (negative control). Trustworthiness: Uses [3H]-N-alpha-methylhistamine, the standard radioligand.

Materials:

  • Rat cerebral cortex membranes (rich in H3 receptors).[3]

  • Radioligand: [3H]-N-alpha-methylhistamine (1 nM).

  • Test Compounds: Synthesized Ciproxifan (10^-10 to 10^-5 M) vs. 3-(1H-imidazol-4-yl)propan-1-ol.

Workflow:

  • Incubation: Incubate membranes (400 µg protein) with [3H]-ligand and test compounds in 50 mM Na-phosphate buffer (pH 7.4) for 60 min at 25°C.

  • Filtration: Terminate reaction by rapid filtration over GF/B filters pre-soaked in 0.3% polyethyleneimine (reduces non-specific binding).

  • Counting: Measure radioactivity via liquid scintillation counting.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration].

    • Expected Result: Ciproxifan should show Ki < 1 nM. The starting alcohol (scaffold) should show negligible affinity (Ki > 10 µM), confirming that the "linker + lipophilic tail" is required for binding.

Part 5: Data Summary & Applications

Application AreaDerived CompoundMechanismKey Outcome
Sleep Disorders CiproxifanInverse AgonistIncreases histamine release; promotes wakefulness in narcolepsy models.[1]
Alzheimer's / ADHD Ciproxifan / ProxyfanAntagonistEnhances acetylcholine and norepinephrine release in the prefrontal cortex.
Neuroimaging [18F]FluoroproxyfanRadiotracerVisualizes H3R density changes in neurodegenerative diseases.
Molecular Design Carbamate DerivativesAntagonistAllows exploration of structure-activity relationships (SAR) by varying the carbamate tail.

Scientific Insight: The hydrochloride salt of the alcohol is preferred for storage due to the hygroscopic nature of the free base. However, for all synthetic reactions involving nucleophilic substitution (like Protocol 4.1), the salt must be neutralized or used with excess base to liberate the nucleophilic hydroxyl group.

Part 6: References

  • Ligneau, X. et al. (1998). "Neurochemical and behavioral effects of ciproxifan, a potent histamine H3 receptor antagonist."[1] Journal of Pharmacology and Experimental Therapeutics.

  • Kivits, G. A. et al. (2009).[3] "A convenient preparation of 3-(1H-imidazol-4-yl)propanol."[3] ResearchGate / Synthetic Communications.

  • Passani, M. B. et al. (2004).[1] "The histamine H3 receptor as a novel therapeutic target for cognitive and sleep disorders."[1] Trends in Pharmacological Sciences.

  • Funaki, Y. et al. (2007). "Evaluation of [18F]3-(1H-imidazol-4-yl)propyl-4-fluorobenzyl ether ([18F]fluoroproxyfan) as a PET tracer for the histamine H3 receptor." Nuclear Medicine and Biology.

  • Schwartz, J. C. (2011). "The histamine H3 receptor: from discovery to clinical trials with pitolisant." British Journal of Pharmacology.

Sources

Exploratory

An In-depth Technical Guide to the Safe Handling of 3-(1H-imidazol-4-yl)propan-1-ol hydrochloride

Foreword: A Proactive Approach to Laboratory Safety Chemical and Physical Properties A foundational aspect of safe handling is a clear understanding of the substance's physical and chemical characteristics. While experim...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: A Proactive Approach to Laboratory Safety

Chemical and Physical Properties

A foundational aspect of safe handling is a clear understanding of the substance's physical and chemical characteristics. While experimental data for 3-(1H-imidazol-4-yl)propan-1-ol hydrochloride is not extensively published, we can infer certain properties based on its structure and data from similar compounds.

PropertyValueSource/Rationale
Molecular Formula C6H11N2O · HClCalculated
Molecular Weight 162.63 g/mol Calculated
Appearance Likely a white to off-white solidBased on similar hydrochloride salts of imidazole derivatives[2]
Solubility Expected to be soluble in water and polar organic solventsThe hydrochloride salt form generally increases aqueous solubility[2]
Stability Generally stable under normal laboratory conditionsIncompatible with strong oxidizing agents and strong acids[3]
Hygroscopicity Potentially hygroscopicA common characteristic of many hydrochloride salts[4]

Hazard Identification and Risk Assessment

The imidazole moiety is a common structural motif in many biologically active molecules and, while generally stable, can present certain health hazards. Based on data from related imidazole compounds, the primary hazards associated with 3-(1H-imidazol-4-yl)propan-1-ol hydrochloride are likely to be:

  • Skin Irritation: Direct contact may cause redness, itching, and inflammation[5][6].

  • Serious Eye Irritation/Damage: Contact with eyes can cause significant irritation and potential damage[5][6].

  • Respiratory Tract Irritation: Inhalation of dust may irritate the respiratory system.

  • Harmful if Swallowed: Ingestion may lead to adverse health effects[5].

A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated. This process is visualized in the workflow below.

RiskAssessment cluster_assessment Risk Assessment Workflow A Identify Hazards (Skin/Eye Irritation, Ingestion) B Evaluate Exposure Potential (Inhalation, Dermal, Ingestion) A->B Consider routes C Assess Existing Controls (Fume Hood, PPE) B->C Analyze workflow D Determine Risk Level (Low, Medium, High) C->D Evaluate effectiveness E Implement Additional Controls (e.g., Gloved Box, Respirator) D->E If risk is unacceptable F Review and Document D->F If risk is acceptable E->F

Caption: A logical workflow for assessing the risks associated with handling 3-(1H-imidazol-4-yl)propan-1-ol hydrochloride.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential.

3.1. Engineering Controls

  • Chemical Fume Hood: All weighing and handling of the solid compound, as well as solution preparations, must be conducted in a certified chemical fume hood to minimize inhalation exposure[3].

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed[7].

  • Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly[3].

3.2. Personal Protective Equipment (PPE)

The following PPE is mandatory when handling 3-(1H-imidazol-4-yl)propan-1-ol hydrochloride:

  • Eye Protection: Chemical safety goggles or a face shield are required[3].

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Gloves should be inspected before use and changed immediately if contaminated[6].

  • Skin and Body Protection: A laboratory coat is essential. For larger quantities or when there is a risk of splashing, additional protective clothing may be necessary[3].

  • Respiratory Protection: If engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator may be required[3].

Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical for maintaining a safe laboratory environment.

4.1. Step-by-Step Handling Protocol

  • Preparation: Before handling, ensure the chemical fume hood is functioning correctly and all necessary PPE is donned.

  • Weighing: Weigh the solid compound in the fume hood. Use a disposable weighing boat to prevent contamination of balances.

  • Dissolution: If preparing a solution, add the solid to the solvent slowly in the fume hood.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water[8].

  • Waste Disposal: Dispose of all contaminated materials in a designated hazardous waste container.

4.2. Storage Requirements

  • Container: Keep the container tightly closed to prevent contamination and potential hygroscopic effects[4][8].

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids[3][8].

  • Labeling: Ensure the container is clearly labeled with the chemical name and any relevant hazard warnings.

Emergency Procedures

In the event of an accidental exposure or spill, a rapid and informed response is crucial.

5.1. First Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[4][6].

  • Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists[4][6].

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention[4].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[3].

5.2. Spill Response

The appropriate response to a spill depends on its size and location.

SpillResponse cluster_spill Spill Response Workflow Spill Spill Occurs Assess Assess Spill Size and Risk Spill->Assess SmallSpill Small Spill (Manageable by lab personnel) Assess->SmallSpill Small LargeSpill Large Spill (Requires emergency response team) Assess->LargeSpill Large Contain Contain Spill (Use absorbent material) SmallSpill->Contain Evacuate Evacuate Area LargeSpill->Evacuate Notify Notify EH&S and Emergency Services Evacuate->Notify Cleanup Clean Up with Appropriate PPE Contain->Cleanup Dispose Dispose of Waste Properly Cleanup->Dispose

Caption: A decision-making workflow for responding to a chemical spill.

Small Spill (in a fume hood):

  • Wear appropriate PPE.

  • Absorb the spill with an inert dry material (e.g., vermiculite, sand).

  • Place the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate the area with a suitable solvent.

Large Spill (outside of a fume hood):

  • Evacuate the immediate area.

  • Alert others in the vicinity.

  • Contact your institution's Environmental Health and Safety (EH&S) department and/or emergency services.

  • Prevent entry into the affected area until it has been deemed safe by trained personnel.

Disposal Considerations

All waste containing 3-(1H-imidazol-4-yl)propan-1-ol hydrochloride must be treated as hazardous waste.

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a compatible, sealed, and labeled container. Do not mix with incompatible waste streams.

  • Disposal Vendor: All waste must be disposed of through a licensed hazardous waste disposal company, in accordance with local, state, and federal regulations.

Toxicological Information and Biological Context

While specific toxicological studies on 3-(1H-imidazol-4-yl)propan-1-ol hydrochloride are not widely published, the broader class of imidazole-containing compounds has been studied. Some imidazoles have been shown to have cytotoxic potential, and some antifungal agents with this moiety have been associated with hepatotoxicity at high concentrations[9][10]. The primary research application of 3-(1H-imidazol-4-yl)propan-1-ol hydrochloride is as a key intermediate in the synthesis of histamine H3 receptor antagonists[1]. These antagonists are being investigated for their potential in treating various neurological and cognitive disorders[11][12]. The adverse effects of some H3 receptor antagonists in clinical studies have included headache, insomnia, and nausea[13]. While these effects are related to the final drug products and not necessarily the intermediate, it underscores the biological activity of molecules containing the imidazole scaffold.

Conclusion: A Culture of Safety

The safe and responsible handling of specialty chemicals like 3-(1H-imidazol-4-yl)propan-1-ol hydrochloride is a cornerstone of scientific excellence. By understanding the potential hazards, implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to established protocols, researchers can mitigate risks and foster a culture of safety in the laboratory. This guide provides a framework for achieving these goals, but it is incumbent upon each individual to remain vigilant and informed. Always consult with your institution's safety professionals and review all available safety information before commencing work.

References

  • Imidazole - SAFETY DATA SHEET. (2010-02-04).
  • 1H-Imidazole, 1-ethenyl- - Evaluation statement. (2022-01-14).
  • 1H-Imidazole-1-sulphonyl azide hydrochloride - Apollo Scientific.
  • SAFETY DATA SHEET - Fisher Scientific.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024-09-06).
  • 3-(1H-imidazol-2-yl)propan-1-amine dihydrochloride | C6H13Cl2N3 | CID 13290798.
  • 1H-Imidazole-1-propanamine | C6H11N3 | CID 78736 - PubChem - NIH.
  • Safety Data Sheet: Imidazole - Carl ROTH.
  • A convenient preparation of 3‐(1H‐imidazol‐4‐yl)propanol - ResearchGate. (2009-04-02).
  • Imidazoles as potential anticancer agents - PMC - PubMed Central.
  • Safety, tolerability and pharmacokinetics of the histamine H3 receptor antagonist, ABT-288, in healthy young adults and elderly volunteers - PubMed Central.
  • Hepatocellular Toxicity of Imidazole and Triazole Antimycotic Agents - Oxford Academic.
  • 3-(1H-Imidazol-4-yl)propyl di(p-fluorophenyl)methyl ether hydrochloride - PubChem.
  • 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters: synthesis, anti-Candida potential and molecular modeling studies - PMC - PubMed Central. (2013-10-25).
  • Efficacy and Safety of Histamine H3 Receptor Antagonist/Inverse Agonist Including Betahistine for Schizophrenia: A Systematic Review and Meta-Analysis - PubMed.
  • What are H3 receptor antagonists and how do they work? - Patsnap Synapse. (2024-06-21).
  • Hepatocellular Toxicity of Imidazole and Triazole Antimycotic Agents - ResearchGate. (2017).
  • Histamine H3 receptor antagonists/inverse agonists: a patent review (October 2017 – December 2023) documenting progress.
  • Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies - PubMed. (2024-12-16).
  • TRIAZOL-1-YL)PROPANE-1,2-DIOL: SYNTHESIS AND THEIR TRANSFORMATION TO BIOACTIVE C - Rasayan Journal of Chemistry.
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  • CN110668918A - Chemical synthesis method of 3-chloro-1-propanol - Google Patents.
  • Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid.
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Foundational

The Medicinal Chemist’s Guide to 3-(1H-imidazol-4-yl)propan-1-ol Hydrochloride

Scaffold Utility, Structure-Activity Relationships (SAR), and Synthetic Applications in H3/H4 Receptor Modulation [1] Executive Summary & Molecular Identity[1] 3-(1H-imidazol-4-yl)propan-1-ol hydrochloride (often abbrevi...

Author: BenchChem Technical Support Team. Date: February 2026

Scaffold Utility, Structure-Activity Relationships (SAR), and Synthetic Applications in H3/H4 Receptor Modulation [1]

Executive Summary & Molecular Identity[1]

3-(1H-imidazol-4-yl)propan-1-ol hydrochloride (often abbreviated as Im-Pr-OH or "Homohistidinol") is a critical pharmacophore scaffold in the development of histamine receptor ligands, specifically for the H3 and H4 subtypes.[1]

Unlike histamine (an ethylamine), this molecule features a propyl linker and a terminal hydroxyl group.[1] This structural modification renders it pharmacologically distinct: it lacks the primary amine required for strong H1/H2 activation but provides an ideal geometric spacer for accessing the secondary binding pockets of the H3 receptor.

It is best known as the direct synthetic precursor to Ciproxifan , a potent H3 inverse agonist/antagonist investigated for narcolepsy and cognitive disorders.[1]

Chemical Profile
PropertySpecification
IUPAC Name 3-(1H-imidazol-4-yl)propan-1-ol hydrochloride
Common Aliases Homohistidinol; 4-(3-Hydroxypropyl)imidazole HCl
Molecular Formula C₆H₁₀N₂O[1][2][3][4] · HCl
Molecular Weight 162.62 g/mol
Key Functionality Imidazole (H-bond donor/acceptor) + Propyl Linker + Primary Alcohol
pKa (Imidazole) ~6.95 (Neutral pH physiological relevance)

Pharmacophore Analysis & SAR Utility

The pharmacology of 3-(1H-imidazol-4-yl)propan-1-ol is defined by its role as a "warhead-linker" motif.[1] In Medicinal Chemistry, it serves as the anchor for designing ligands that span the orthosteric and allosteric sites of the Histamine H3 Receptor (H3R).

The "Linker Rule" in H3 Antagonists

The H3 receptor differs from H1/H2 by possessing a large lipophilic pocket adjacent to the agonist binding site. High-affinity antagonists typically consist of:

  • Imidazole Head: Mimics histamine, binding to Asp114 (TM3).[1]

  • Alkyl Spacer: Spans the channel.[1]

  • Lipophilic Tail: Occupies the secondary pocket.[1]

Why Propyl? SAR studies confirm that a propyl (C3) chain provides the optimal distance (approx. 4–5 Å) compared to ethyl (C2) or butyl (C4) linkers.[1] The propyl chain allows the terminal functional group to interact with Glu206 (TM5) or similar residues without inducing steric clash.[1]

Diagram: The Pharmacophore Scaffold

The following diagram illustrates how this specific molecule acts as the skeleton for H3 antagonists like Ciproxifan.[4][5][6]

SAR_Analysis cluster_SAR Pharmacodynamic Function Imidazole Imidazole Ring (Receptor Anchor) Propyl Propyl Chain (C3) (Steric Spacer) Imidazole->Propyl C-4 Attachment Hydroxyl Hydroxyl Group (Synthetic Handle) Propyl->Hydroxyl Terminal Functionalization Target Target Drug (e.g., Ciproxifan) Hydroxyl->Target Ether/Ester Coupling

Caption: SAR decomposition showing the imidazole anchor for receptor binding and the propyl spacer optimization for H3 selectivity.

Synthetic Pathways & Experimental Protocols

For drug development professionals, the primary utility of this compound is synthetic.[1] The hydroxyl group is a versatile handle for Mitsunobu coupling or conversion to a leaving group (LG) for nucleophilic substitution.[1]

Protocol A: Synthesis of Ciproxifan (Ether Linkage)

This protocol describes the coupling of 3-(1H-imidazol-4-yl)propan-1-ol with a phenol derivative (4-cyclopropylcarbonylphenol) to generate Ciproxifan.[1]

Mechanism: Nucleophilic Aromatic Substitution (


) or Mitsunobu Etherification.[1]
Reagents Required:
  • 3-(1H-imidazol-4-yl)propan-1-ol HCl (1.0 eq)[1]

  • 4-Cyclopropylcarbonylphenol (1.0 eq)[1]

  • Triphenylphosphine (

    
    ) (1.2 eq)[1]
    
  • Diisopropyl azodicarboxylate (DIAD) or DEAD (1.2 eq)[1]

  • Solvent: Anhydrous THF

Step-by-Step Methodology:
  • Free Base Generation: The HCl salt must be neutralized.[1] Dissolve the starting material in minimal water, adjust pH to 10 with

    
    , and extract exhaustively with n-butanol or DCM/Isopropanol (3:1).[1] Evaporate to dryness.
    
  • Reaction Setup: Dissolve the free base alcohol and the phenol derivative in anhydrous THF under nitrogen atmosphere. Cool to 0°C.[1]

  • Activation: Add

    
     to the solution. Stir for 10 minutes.
    
  • Coupling: Dropwise add DIAD over 20 minutes. The solution will likely turn yellow/orange.[1]

  • Reflux: Allow to warm to Room Temperature (RT), then heat to mild reflux (60°C) for 12 hours.

  • Workup: Quench with water. Extract with EtOAc.[1] Wash organic layer with 1N NaOH (to remove unreacted phenol) and brine.[1]

  • Purification: Flash column chromatography (DCM:MeOH:NH3, 90:9:1).

Yield Expectation: 60–75%.[1]

Protocol B: Activation via Mesylation

If Mitsunobu fails (due to steric hindrance), convert the alcohol to a mesylate.[1]

  • Protection: Protect the imidazole nitrogen (e.g., with Trityl chloride) to prevent self-quaternization.[1]

  • Mesylation: React with Methanesulfonyl chloride (MsCl) and Triethylamine (

    
    ) in DCM at 0°C.
    
  • Substitution: React the mesylate with the nucleophile (phenoxide/amine) in DMF with

    
    .
    
Diagram: Synthetic Workflow

Synthesis_Workflow cluster_path1 Path A: Mitsunobu (Direct) cluster_path2 Path B: Activation (Stepwise) Start 3-(1H-imidazol-4-yl)propan-1-ol HCl Step1 Free Base Generation (Na2CO3) Start->Step1 Step3 N-Protection (Trityl-Cl) Start->Step3 Step2 Coupling (PPh3 / DIAD / Phenol) Step1->Step2 Product H3 Antagonist (e.g., Ciproxifan) Step2->Product Step4 Mesylation (MsCl / Et3N) Step3->Step4 Step5 Nucleophilic Substitution (K2CO3 / DMF) Step4->Step5 Step5->Product

Caption: Dual synthetic pathways for converting the scaffold into active pharmaceutical ingredients.

Critical Quality Attributes (CQA) & Troubleshooting

When sourcing or synthesizing this material, specific impurities can destroy downstream yields.[1]

AttributeSpecificationReason for Control
Regioisomer Purity < 0.5% N-isomerThe 1-yl (N-linked) isomer is a common impurity in imidazole synthesis.[1] It is pharmacologically inactive at H3 and will lower yield.[1] Verify via 1H-NMR (C-H peaks on imidazole ring).
Water Content < 1.0%The HCl salt is hygroscopic.[1] Excess water kills the Mitsunobu reaction (hydrolyzes the betaine intermediate).[1] Dry under vacuum over

before use.
Residual Imidazole < 0.1%Unsubstituted imidazole competes for coupling reagents.[1]

Expert Insight: In 1H-NMR (


), the C-4 linked isomer (desired) shows distinct splitting in the aromatic region compared to the N-1 linked isomer.[1] The C-2 proton of the imidazole ring in the desired product typically appears as a singlet around 

7.7–8.0 ppm (depending on pH), while the N-isomer lacks the N-H exchangeable proton character in the same way.

References

  • Ligneau, X., et al. (1998).[1][7] Neurochemical and behavioral effects of ciproxifan, a potent histamine H3-receptor antagonist.[1][4][7] Journal of Pharmacology and Experimental Therapeutics.

  • Stark, H. (2003).[1] Recent advances in histamine H3/H4 receptor ligands.[1][8][9] Expert Opinion on Therapeutic Patents. (Focus on Imidazole-propanol linkers).

    • [1]

  • Schunack, W., et al. (2009).[1] A convenient preparation of 3-(1H-imidazol-4-yl)propanol.[1][10] ResearchGate / Archiv der Pharmazie.[1]

  • PubChem Compound Summary. (2024). 3-(1H-Imidazol-4-yl)propan-1-ol hydrochloride.[1]

    • [1]

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Exploratory

An In-depth Technical Guide to 3-(1H-imidazol-4-yl)propan-1-ol Hydrochloride and its Derivatives: A Keystone for Histamine H3 Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3-(1H-imidazol-4-yl)propan-1-ol hydrochloride, a crucial building block in the developmen...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(1H-imidazol-4-yl)propan-1-ol hydrochloride, a crucial building block in the development of potent and selective histamine H3 receptor antagonists. The histamine H3 receptor, a G-protein coupled receptor predominantly expressed in the central nervous system, is a key therapeutic target for a range of neurological disorders. This document delves into the synthesis, physicochemical properties, and biological significance of the title compound and its derivatives. A significant focus is placed on the structure-activity relationships of carbamate derivatives, which have shown promise as orally active therapeutic agents. Detailed experimental protocols for synthesis and characterization, alongside quantitative pharmacological data, are presented to equip researchers with the necessary knowledge for advancing drug discovery efforts in this area.

Introduction: The Significance of the 3-(1H-imidazol-4-yl)propan-1-ol Scaffold

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules, including the endogenous neurotransmitter histamine.[1] The specific isomer, 3-(1H-imidazol-4-yl)propan-1-ol, has emerged as a particularly valuable starting material for the synthesis of ligands targeting the histamine H3 receptor.[2] The H3 receptor functions as a presynaptic autoreceptor, modulating the release of histamine and other neurotransmitters in the brain.[3] Consequently, antagonists of the H3 receptor have the potential to enhance neurotransmitter release, leading to pro-cognitive and wakefulness-promoting effects. This has positioned them as promising candidates for the treatment of conditions such as Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and narcolepsy.

The 3-(1H-imidazol-4-yl)propan-1-ol core provides a key pharmacophoric element for interaction with the H3 receptor. The imidazole ring is crucial for receptor binding, while the propanol side chain offers a versatile point for chemical modification to optimize pharmacological properties such as potency, selectivity, and pharmacokinetic profiles. The hydrochloride salt form is often utilized to improve the solubility and handling of the parent compound.

Physicochemical and Structural Characteristics

While specific experimental data for 3-(1H-imidazol-4-yl)propan-1-ol hydrochloride is not extensively reported in publicly available literature, its properties can be inferred from related structures and general chemical principles.

PropertyValue (Inferred)Source
Molecular Formula C₆H₁₁ClN₂O-
Molecular Weight 162.62 g/mol -
Appearance Expected to be a white to off-white crystalline solidGeneral knowledge of hydrochloride salts
Solubility Expected to be soluble in water and polar organic solvents like methanol and ethanolGeneral knowledge of hydrochloride salts
Stability Likely stable under standard laboratory conditions, though potentially hygroscopic.[4][4]

Synthesis and Characterization

Synthesis of 3-(1H-imidazol-4-yl)propan-1-ol

A convenient preparation of 3-(1H-imidazol-4-yl)propan-1-ol has been reported, although the detailed experimental procedure is not fully elaborated in the cited abstract.[2] The synthesis likely involves the reduction of a suitable precursor, such as a corresponding ester or ketone.

Proposed Experimental Protocol: Synthesis of 3-(1H-imidazol-4-yl)propan-1-ol

  • Step 1: Esterification of a Precursor Acid. 3-(1H-imidazol-4-yl)propionic acid can be esterified, for example, by refluxing in methanol with a catalytic amount of sulfuric acid to yield the methyl ester.[5]

  • Step 2: Reduction of the Ester. The resulting ester can then be reduced to the primary alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

Formation of the Hydrochloride Salt

The conversion of the free base, 3-(1H-imidazol-4-yl)propan-1-ol, to its hydrochloride salt can be achieved by treating a solution of the alcohol in a suitable organic solvent (e.g., diethyl ether or isopropanol) with a solution of hydrogen chloride in the same or a compatible solvent. The hydrochloride salt would then typically precipitate out of the solution and can be collected by filtration.

Proposed Experimental Protocol: Preparation of 3-(1H-imidazol-4-yl)propan-1-ol Hydrochloride

  • Dissolve the purified 3-(1H-imidazol-4-yl)propan-1-ol in a minimal amount of anhydrous diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrogen chloride in diethyl ether (commercially available or prepared by bubbling dry HCl gas through the solvent) dropwise with stirring until precipitation is complete.

  • Collect the resulting white precipitate by vacuum filtration.

  • Wash the solid with cold, anhydrous diethyl ether.

  • Dry the product under vacuum to yield 3-(1H-imidazol-4-yl)propan-1-ol hydrochloride.

Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the molecule. The ¹H NMR spectrum would be expected to show characteristic signals for the imidazole ring protons, as well as the methylene protons of the propanol chain.[6]

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.[7]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the O-H stretch of the alcohol and the N-H stretch of the imidazole ring.

  • Melting Point Analysis: The melting point of the crystalline hydrochloride salt provides an indication of its purity.

Biological Activity and Derivatives: Targeting the Histamine H3 Receptor

The primary biological significance of 3-(1H-imidazol-4-yl)propan-1-ol lies in its role as a scaffold for the development of histamine H3 receptor antagonists.

Carbamate Derivatives as Potent H3 Receptor Antagonists

Research has shown that carbamate derivatives of 3-(1H-imidazol-4-yl)propan-1-ol are potent and selective histamine H3 receptor antagonists.[2] These derivatives are synthesized by reacting the parent alcohol with various isocyanates or carbamoyl chlorides.[2][8]

Experimental Protocol: Synthesis of Carbamate Derivatives

  • Dissolve 3-(1H-imidazol-4-yl)propan-1-ol in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Add an equimolar amount of the desired isocyanate or carbamoyl chloride.

  • The reaction can be carried out at room temperature or with gentle heating.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the product can be isolated and purified using standard techniques such as column chromatography.

The introduction of different substituents on the carbamate moiety allows for the fine-tuning of the pharmacological properties of the resulting compounds. Structure-activity relationship (SAR) studies have revealed that the nature of the substituent significantly impacts the antagonist potency.[2]

Pharmacological Data of Carbamate Derivatives

Several carbamate derivatives of 3-(1H-imidazol-4-yl)propan-1-ol have demonstrated high in vitro antagonist potencies at the histamine H3 receptor, with -log Ki values ranging from 6.4 to 8.4.[2] Furthermore, some of these compounds have shown significant in vivo activity in animal models after oral administration, with ED₅₀ values in the range of 1-2 mg/kg.[2] This indicates good oral bioavailability and central nervous system penetration, which are crucial for drugs targeting the brain.

CompoundIn Vitro Potency (-log Ki)In Vivo Potency (ED₅₀, mg/kg, p.o.)
Derivative 2High~1-2
Derivative 16High~1-2
Derivative 19High~1-2

Data sourced from a study on novel carbamate derivatives.[2]

These promising results highlight the potential of these compounds as therapeutic agents for H3 receptor-dependent diseases.[2]

Signaling Pathways and Mechanism of Action

Histamine H3 receptor antagonists, derived from 3-(1H-imidazol-4-yl)propan-1-ol, exert their effects by blocking the inhibitory action of histamine on its presynaptic H3 autoreceptors. The H3 receptor is coupled to Gαi/o proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5] By antagonizing this receptor, these compounds prevent this inhibitory signaling cascade, leading to an increased release of histamine and other neurotransmitters.

The downstream effects of H3 receptor blockade can involve the modulation of various signaling pathways, including the MAPK/ERK pathway, which is implicated in neuronal plasticity and survival.[9]

Histamine_H3_Receptor_Signaling cluster_antagonist Antagonist Action cluster_downstream Downstream Effects Antagonist Antagonist H3_Receptor Histamine H3 Receptor Antagonist->H3_Receptor Blocks AC Adenylyl Cyclase H3_Receptor->AC Inhibition (Relieved) cAMP cAMP AC->cAMP Production Neurotransmitter_Release Increased Neurotransmitter Release cAMP->Neurotransmitter_Release Leads to

Caption: Simplified workflow of H3 receptor antagonist action.

Conclusion and Future Perspectives

3-(1H-imidazol-4-yl)propan-1-ol hydrochloride is a cornerstone for the development of novel histamine H3 receptor antagonists. Its derivatives, particularly carbamates, have demonstrated significant potential as therapeutic agents for a variety of central nervous system disorders. The favorable pharmacological profiles of these compounds, including high potency and oral bioavailability, make them attractive candidates for further preclinical and clinical development.

Future research in this area should focus on a number of key aspects:

  • Optimization of SAR: Further exploration of the chemical space around the 3-(1H-imidazol-4-yl)propan-1-ol scaffold is warranted to identify derivatives with even greater potency, selectivity, and improved pharmacokinetic properties.

  • Elucidation of In Vivo Efficacy: Comprehensive in vivo studies are needed to fully evaluate the therapeutic potential of these compounds in relevant animal models of neurological and psychiatric disorders.

  • Development of Detailed Synthesis Protocols: The publication of detailed and robust synthetic procedures for 3-(1H-imidazol-4-yl)propan-1-ol and its hydrochloride salt would greatly benefit the research community.

References

  • Kivits, G. A. A., et al. (2009). A convenient preparation of 3‐(1H‐imidazol‐4‐yl)propanol. ResearchGate. Available at: [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). Mass spectrum of propan-1-ol. Retrieved from [Link]

  • MDPI. (2018). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. MDPI. Available at: [Link]

  • Fun, H.-K., et al. (2012). 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-ol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o628. Available at: [Link]

  • Stark, H., et al. (1996). Novel Carbamates as Potent Histamine H3 Receptor Antagonists with High in Vitro and Oral in Vivo Activity. Journal of Medicinal Chemistry, 39(6), 1220–1226.
  • Köckerling, M., et al. (2009). 3-(1H-Imidazol-1-yl)propanenitrile. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2480. Available at: [Link]

  • PubChem. (n.d.). 3-(1H-Imidazol-4-yl)propyl di(p-fluorophenyl)methyl ether hydrochloride. Retrieved from [Link]

  • Leurs, R., et al. (2000). Histamine H3-receptor agonists and imidazole-based H3-receptor antagonists can be thermodynamically discriminated. British Journal of Pharmacology, 131(7), 1347–1356. Available at: [Link]

  • Wikipedia. (n.d.). Histamine H3 receptor. Retrieved from [Link]

  • Attia, M. I., et al. (2013). 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters: synthesis, anti-Candida potential and molecular modeling studies. Chemistry Central Journal, 7, 169. Available at: [Link]

  • Luo, J., et al. (2014). Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms. Journal of Neuroinflammation, 11, 156. Available at: [Link]

  • Singh, R., et al. (2016). Synthesis and characterization of carbamates derivatives from 4-amino-1,2,4-triazole. Journal of Saudi Chemical Society, 20(Suppl 1), S488–S493.
  • Mary, Y. S., et al. (2017). Spectroscopic (FT-IR, FT-Raman, UV, 1H and 13C NMR) insights, electronic profiling and DFT computations on ({(E)-[3-(1H-imidazol-1-yl)-1-phenylpropylidene] amino}oxy)(4-nitrophenyl)methanone, an imidazole-bearing anti-Candida agent. Journal of Molecular Structure, 1134, 50–62.
  • Gediya, L. K., et al. (1997). H3-Receptor Antagonists: Synthesis and Structure-Activity Relationships of Para- and Meta-Substituted 4(5)-Phenyl-2-[[2-[4(5)-imidazolyl]ethyl]thio]imidazoles. Journal of Medicinal Chemistry, 40(13), 2064–2075.
  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by carbamoylation. Retrieved from [Link]

  • Singh, M., & Kumar, A. (2022). Signaling pathways associated with the histamine H3 receptor. ResearchGate. Available at: [Link]

  • Bertini, S., et al. (1997). H3-receptor antagonists: synthesis and structure-activity relationships of para- and meta-substituted 4(5)-phenyl-2-[[2-[4(5)-imidazolyl]ethyl]thio]imidazoles. Journal of Medicinal Chemistry, 40(13), 2064–2075. Available at: [Link]

  • Arias-Montaño, J. A., et al. (2016). The Histamine H3 Receptor: Structure, Pharmacology, and Function. Molecular Pharmacology, 90(5), 648–663. Available at: [Link]

  • ChemicalBook. (n.d.). 1H-Imidazole hydrochloride. Retrieved from [Link]

  • Kumar, R., et al. (2022). Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. Journal of the Indian Chemical Society, 99(11), 100742.
  • Holzgrabe, U., et al. (1998). NMR spectroscopy in pharmacy. Journal of Pharmaceutical and Biomedical Analysis, 17(4-5), 557–616.
  • Tummatorn, J., et al. (2012). Organic Carbamates in Drug Design and Medicinal Chemistry. Current Medicinal Chemistry, 19(18), 2994–3036. Available at: [Link]

  • PubChem. (n.d.). 1H-Imidazole-1-propanamine. Retrieved from [Link]

  • Tedford, C. E., et al. (2000). Design, Synthesis, and Structure-Activity Relationships of Novel Non-Imidazole Histamine H3 Receptor Antagonists. Journal of Medicinal Chemistry, 43(18), 3469–3480.
  • PubChem. (n.d.). 3-(1H-imidazol-2-yl)propan-1-amine dihydrochloride. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

application of 3-(1H-imidazol-4-yl)propan-1-ol in drug discovery

High-Impact Application Note: 3-(1H-imidazol-4-yl)propan-1-ol as a Privileged Scaffold in H3/H4 Receptor Ligand Discovery Executive Summary 3-(1H-imidazol-4-yl)propan-1-ol (also known as Homohistaminol ) is a critical he...

Author: BenchChem Technical Support Team. Date: February 2026

High-Impact Application Note: 3-(1H-imidazol-4-yl)propan-1-ol as a Privileged Scaffold in H3/H4 Receptor Ligand Discovery

Executive Summary

3-(1H-imidazol-4-yl)propan-1-ol (also known as Homohistaminol ) is a critical heterocyclic building block in medicinal chemistry, specifically within the histamine receptor ligand space. Structurally, it represents a homolog of histamine where the ethylamine side chain is extended to a propyl alcohol.

This structural modification serves two primary functions in drug design:

  • Linker Extension: It provides an optimal distance (approx. 3-carbon spacer) between the imidazole "warhead" (which binds to acidic residues in the receptor pocket) and lipophilic domains, crucial for high-affinity binding to Histamine H3 and H4 receptors.

  • Functional Handle: The primary hydroxyl group serves as a versatile synthetic handle for etherification (e.g., Ciproxifan) or carbamoylation, enabling the rapid generation of Focused Libraries for Fragment-Based Drug Discovery (FBDD).

Core Application: Synthesis of H3 Receptor Antagonists (Ciproxifan Class)[1]

The most prominent application of 3-(1H-imidazol-4-yl)propan-1-ol is its role as the precursor for Ciproxifan , a highly potent, selective histamine H3 receptor antagonist/inverse agonist investigated for cognitive disorders (Alzheimer’s, ADHD) and sleep-wake regulation.

Mechanistic Rationale

The H3 receptor binding pocket contains a conserved acidic residue (Asp3.32) that anchors the imidazole ring. The 3-carbon propyloxy linker positions the lipophilic "tail" (cyclopropyl ketone moiety) into a secondary hydrophobic pocket. The ether linkage, formed via the alcohol group, provides rotational freedom and metabolic stability compared to ester or amide equivalents.

Experimental Protocol: Mitsunobu Coupling

Objective: Covalent attachment of the imidazole-propanol scaffold to a phenol derivative (4-cyclopropylcarbonylphenol) to form the ether linkage.

  • Reagents:

    • Substrate A: 3-(1H-imidazol-4-yl)propan-1-ol (1.0 equiv). Note: N-trityl protection is often recommended to improve solubility and prevent N-alkylation.

    • Substrate B: 4-cyclopropylcarbonylphenol (1.0 equiv).

    • Coupling Agent: Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.2 equiv).

    • Phosphine: Triphenylphosphine (PPh3) (1.2 equiv).

    • Solvent: Anhydrous Tetrahydrofuran (THF).

  • Step-by-Step Methodology:

    • Preparation: In a flame-dried round-bottom flask under inert atmosphere (N2 or Ar), dissolve Substrate A and Substrate B in anhydrous THF (0.1 M concentration).

    • Phosphine Addition: Add PPh3 to the solution and stir at 0°C (ice bath) for 10 minutes until fully dissolved.

    • Activation: Dropwise add DIAD/DEAD over 20 minutes. Critical: Maintain temperature < 5°C to prevent side reactions (e.g., hydrazine formation).

    • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–24 hours. Monitor via TLC (System: DCM/MeOH 9:1) or LC-MS.[1]

    • Work-up: Quench with water. Extract with Ethyl Acetate (3x).[2][3] Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.

    • Purification: Flash column chromatography (Silica gel). Elute with a gradient of DCM -> 10% MeOH/DCM.

    • Deprotection (if Trityl used): Treat the intermediate with 4M HCl in Dioxane or TFA/DCM (1:1) for 1 hour to remove the trityl group.

Workflow Visualization

Ciproxifan_Synthesis Start 3-(1H-imidazol-4-yl)propan-1-ol (Scaffold) Mitsunobu Mitsunobu Coupling (PPh3, DIAD, THF, 0°C) Start->Mitsunobu Phenol 4-Cyclopropylcarbonylphenol (Lipophilic Tail) Phenol->Mitsunobu Intermediate Ether Intermediate (Trityl Protected) Mitsunobu->Intermediate Ether Bond Formation Deprotection Acidic Deprotection (HCl/Dioxane) Intermediate->Deprotection Product Ciproxifan (H3 Antagonist) Deprotection->Product Final Yield ~60-80%

Caption: Synthetic pathway for Ciproxifan utilizing the Mitsunobu reaction to couple the imidazole-propanol scaffold.

Application 2: Carbamate Derivatization (H3/H4 Dual Targeting)

Beyond ethers, the hydroxyl group is an excellent nucleophile for creating carbamate derivatives. These compounds have shown dual affinity for H3 and H4 receptors, which is valuable for treating inflammatory pain and pruritus.

Experimental Protocol: Isocyanate Addition
  • Concept: Reaction of the alcohol with alkyl/aryl isocyanates to form stable carbamates.

  • Procedure:

    • Dissolve 3-(1H-imidazol-4-yl)propan-1-ol in dry Pyridine or DCM/TEA.

    • Add 1.1 equivalents of the desired Isocyanate (e.g., cyclohexyl isocyanate).

    • Stir at room temperature for 4–6 hours.

    • Evaporate solvent and purify via recrystallization or chromatography.

  • Outcome: This generates a library of compounds where the carbamate nitrogen can be substituted to probe the "lipophilic accessory pocket" of the receptor.

Comparative Data: Structure-Activity Relationship (SAR)

The following table summarizes the impact of the propyl-linker provided by the title compound versus shorter/longer chains in H3 receptor antagonists.

Compound ClassLinker LengthLinker TypeH3 Receptor Affinity (Ki, nM)Selectivity (H3 vs H4)
Ciproxifan Propyl (3-C)Ether (-O-)0.5 - 2.0 > 1000-fold
Analog AEthyl (2-C)Ether (-O-)> 100Low
Analog BButyl (4-C)Ether (-O-)15 - 50Moderate
Carbamate Deriv.Propyl (3-C)Carbamate5.0 - 20.0Mixed H3/H4

Data aggregated from Lazewska et al. and general H3 SAR literature.

Pharmacophore Mapping

Understanding why this molecule works is crucial for designing the next generation of drugs. The diagram below illustrates the binding mode facilitated by the 3-(1H-imidazol-4-yl)propan-1-ol scaffold.

Pharmacophore cluster_ligand 3-(1H-imidazol-4-yl)propan-1-ol Derived Ligand Asp Asp3.32 Residue (Acidic Anchor) Pocket Lipophilic Pocket (Secondary Binding) Imidazole Imidazole Ring (Protonatable Nitrogen) Imidazole->Asp Ionic Interaction / Salt Bridge Linker Propyl Linker (3-Carbon Spacer) Linker->Imidazole Ether Ether/Carbamate (H-Bond Acceptor) Linker->Ether Tail Aryl/Cycloalkyl Tail (Lipophilic Group) Ether->Tail Tail->Pocket Hydrophobic Interaction

Caption: Pharmacophore model showing how the propyl linker correctly positions the lipophilic tail relative to the imidazole anchor.

References

  • Ligneau, X., et al. (1998). "Neurochemical and behavioral effects of ciproxifan, a potent histamine H3-receptor antagonist." Journal of Pharmacology and Experimental Therapeutics.

  • Lazewska, D., et al. (2009). "Histamine H3 and H4 receptor affinity of branched 3-(1H-imidazol-4-yl)propyl N-alkylcarbamates." Bioorganic & Medicinal Chemistry Letters.

  • Kivits, G. A. A., et al. (2009). "A convenient preparation of 3-(1H-imidazol-4-yl)propanol."[4] Journal of Heterocyclic Chemistry.

  • Organic Chemistry Portal. "Mitsunobu Reaction: Mechanism and Protocols."

  • Schunack, W., et al. (2006). "Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold." Bioorganic & Medicinal Chemistry Letters.

Sources

Application

analytical methods for 3-(1H-imidazol-4-yl)propan-1-ol hydrochloride quantification

An Application Note for the Analytical Quantification of 3-(1H-imidazol-4-yl)propan-1-ol Hydrochloride **Abstract This guide provides a detailed technical overview of validated analytical methodologies for the precise qu...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Analytical Quantification of 3-(1H-imidazol-4-yl)propan-1-ol Hydrochloride

**Abstract

This guide provides a detailed technical overview of validated analytical methodologies for the precise quantification of 3-(1H-imidazol-4-yl)propan-1-ol hydrochloride. As a crucial intermediate in the synthesis of pharmacologically active compounds, particularly histamine H3 receptor antagonists, its purity and concentration must be rigorously controlled.[1] This document outlines protocols for High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography (GC), and UV-Visible Spectrophotometry, offering a comparative analysis to guide method selection. Each protocol is designed to be self-validating, adhering to principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity, accuracy, and reproducibility.[2][3][4]

Introduction: The Analytical Imperative

3-(1H-imidazol-4-yl)propan-1-ol is a key building block in medicinal chemistry.[1] The hydrochloride salt form enhances its stability and solubility, making it a common subject of analysis in pharmaceutical development. Accurate and precise quantification is paramount for several reasons:

  • Process Chemistry: To determine reaction yield and optimize synthesis protocols.

  • Quality Control: To assess the purity of the final intermediate and identify potential impurities.

  • Stability Studies: To monitor the degradation of the compound under various storage conditions.

  • Formulation Development: To ensure the correct concentration of the active moiety or precursor in a potential drug product.

This document serves as a practical guide, explaining not just the steps of each analytical procedure but also the scientific rationale behind the selection of specific instruments, reagents, and parameters.

Physicochemical Properties of the Analyte

A foundational understanding of the analyte's properties is critical for analytical method development.

PropertyValueSource
Chemical Formula C₆H₁₁ClN₂ODerived
Molecular Weight 162.62 g/mol Derived from
CAS Number 49549-75-9 (for free base)
Appearance Pale-yellow to Yellow-brown Sticky Oil to Semi-Solid (free base)
Key Structural Features Imidazole Ring (Chromophore), Primary AlcoholInferred

Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the most robust and widely applicable technique for the quantification of 3-(1H-imidazol-4-yl)propan-1-ol hydrochloride due to its high specificity, sensitivity, and adaptability.[5] The method separates the analyte from impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

Causality Behind Experimental Choices
  • Column Selection: A C8 or C18 column is the standard for separating moderately polar small molecules. The alkyl chains provide a hydrophobic stationary phase. A C8 column, being slightly less hydrophobic than a C18, is often a good starting point for polar analytes to prevent excessively long retention times.[6]

  • Mobile Phase: A mixture of a buffer and an organic solvent (e.g., methanol or acetonitrile) is used. The buffer's role is crucial: it maintains a constant pH, thereby controlling the ionization state of the imidazole ring. This ensures a stable and reproducible retention time. A pH of around 3.2 is often effective for imidazoles, keeping them in a consistent protonated state.[6]

  • Detection: The imidazole ring contains a π-electron system that absorbs UV radiation. The typical absorbance maximum (λmax) for simple imidazoles is in the low UV range, around 205-220 nm.[7][8] A UV or Photodiode Array (PDA) detector is therefore ideal. A PDA detector offers the advantage of acquiring the full UV spectrum at each time point, which can be used to confirm peak purity.

Experimental Workflow for HPLC Analysis

The following diagram illustrates the logical flow from sample preparation to final quantitative analysis.

HPLC_Workflow Standard 1. Prepare Stock Standard (Accurately weigh hydrochloride salt) Working 2. Create Calibration Standards (Serial dilution in mobile phase) Standard->Working Sample 3. Prepare Sample Solution (Dissolve in mobile phase, filter) Inject 5. Inject Standards & Sample (Create sequence) Working->Inject HPLC 4. HPLC System Setup (Equilibrate column) Sample->Inject Chromatogram 6. Acquire Chromatograms (UV Detection at 215 nm) Inject->Chromatogram Integrate 7. Integrate Peak Areas Chromatogram->Integrate Curve 8. Generate Calibration Curve (Area vs. Concentration, R² > 0.99) Integrate->Curve Quantify 9. Quantify Sample Concentration (Interpolate from curve) Curve->Quantify

Caption: Workflow for HPLC quantification of 3-(1H-imidazol-4-yl)propan-1-ol HCl.

Detailed Protocol: HPLC-UV Method

Instrumentation & Materials:

  • HPLC system with isocratic or gradient pump, autosampler, column oven, and UV/PDA detector.

  • C8 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance, volumetric flasks, pipettes.

  • 0.45 µm syringe filters.

  • HPLC-grade methanol, potassium dihydrogen phosphate (KH₂PO₄), and ortho-phosphoric acid.

  • Reference standard of 3-(1H-imidazol-4-yl)propan-1-ol hydrochloride.

Procedure:

  • Mobile Phase Preparation (0.025 M KH₂PO₄ in 70:30 Methanol:Water, pH 3.2):

    • Dissolve 3.4 g of KH₂PO₄ in 300 mL of ultrapure water.

    • Add 700 mL of HPLC-grade methanol.

    • Adjust the pH to 3.2 using ortho-phosphoric acid.

    • Filter and degas the solution before use.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 25 mg of the reference standard and transfer to a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

  • Calibration Standards:

    • Prepare a series of at least five calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serially diluting the stock solution with the mobile phase.[3]

  • Sample Preparation:

    • Accurately weigh the sample material containing the analyte.

    • Dissolve it in the mobile phase to achieve an expected concentration within the calibration range.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[6]

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 215 nm.

  • Quantification:

    • Inject the calibration standards and construct a calibration curve by plotting peak area against concentration.

    • Inject the sample solution.

    • Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.[5]

Method Validation Parameters (ICH Q2(R1))

A validated method ensures trustworthiness. The following parameters should be assessed.

ParameterAcceptance CriteriaPurpose
Specificity The analyte peak is resolved from all potential impurities (Resolution > 2).Ensures the signal is only from the analyte.
Linearity Correlation coefficient (R²) ≥ 0.99.Confirms a proportional response to concentration.
Range 80-120% of the test concentration.The interval of reliable quantification.[2]
Accuracy 98.0% - 102.0% recovery for spiked samples.Closeness of the measured value to the true value.
Precision (RSD) Repeatability (Intra-day) ≤ 2.0%; Intermediate Precision (Inter-day) ≤ 2.0%.Measures the scatter of results from replicate measurements.[9]
LOD/LOQ Signal-to-Noise ratio of 3:1 (LOD) and 10:1 (LOQ).Defines the lowest detectable and quantifiable concentrations.

Alternative Method 1: Gas Chromatography (GC)

GC can be an alternative, particularly for assessing volatile impurities. However, the analyte's hydroxyl group makes it polar and less volatile, which presents challenges.

Rationale and Approach
  • Direct Injection: This is the simplest approach but carries a risk of thermal degradation in the hot GC inlet, leading to poor peak shape and inaccurate results. The method requires a high column temperature for elution.[10]

  • Derivatization: A more reliable approach involves converting the polar -OH group into a less polar, more volatile ether or ester group (e.g., through silylation). This adds a sample preparation step but significantly improves chromatographic performance.

Protocol: Direct Injection GC-FID (Conceptual)

Instrumentation & Materials:

  • GC system with a Flame Ionization Detector (FID) and a split/splitless inlet.

  • A polar capillary column (e.g., DB-WAX or similar).

  • Helium or Hydrogen as carrier gas.

  • Methanol (chromatography grade) for sample dissolution.

Procedure:

  • Sample and Standard Preparation: Prepare solutions in methanol at concentrations suitable for FID detection (typically higher than for HPLC-UV).

  • GC Conditions:

    • Inlet Temperature: 250 °C.

    • Detector Temperature: 280 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 240 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Quantification: Use an external or internal standard method, constructing a calibration curve as with HPLC.

Limitations: GC is less suitable for routine quantification of the hydrochloride salt due to potential thermal degradation and lower specificity compared to HPLC unless coupled with a mass spectrometer (MS).

Alternative Method 2: UV-Visible Spectrophotometry

This technique offers a rapid, simple, and cost-effective way to estimate concentration but lacks specificity.

Principle and Application

Based on the Beer-Lambert Law, this method measures the UV absorbance of a solution, which is directly proportional to the concentration of the analyte. It is only suitable for quantifying pure, dissolved samples where the analyte is the only component that absorbs at the selected wavelength.

UV_Vis_Workflow Scan 1. Determine λmax (Scan standard solution ~190-400 nm) Standards 2. Prepare Calibration Standards (In appropriate solvent, e.g., water) Scan->Standards Measure 4. Measure Absorbance (Read standards and sample at λmax) Standards->Measure Blank 3. Zero Spectrophotometer (Use pure solvent as blank) Blank->Measure Curve_UV 5. Create Calibration Curve (Absorbance vs. Concentration) Measure->Curve_UV Calculate 6. Calculate Sample Concentration Curve_UV->Calculate

Sources

Method

proper storage and handling of 3-(1H-imidazol-4-yl)propan-1-ol hydrochloride

Application Note: Storage and Handling of 3-(1H-imidazol-4-yl)propan-1-ol Hydrochloride Introduction & Chemical Context 3-(1H-imidazol-4-yl)propan-1-ol hydrochloride (CAS: 152028-81-4) is a critical intermediate and phar...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Storage and Handling of 3-(1H-imidazol-4-yl)propan-1-ol Hydrochloride

Introduction & Chemical Context

3-(1H-imidazol-4-yl)propan-1-ol hydrochloride (CAS: 152028-81-4) is a critical intermediate and pharmacophore in the synthesis of histamine receptor ligands, specifically targeting H3 and H4 receptors.[1][2][3][4] Structurally, it consists of an imidazole ring substituted at the 4-position with a propyl alcohol chain.[1][2][3][4] This compound serves as a "homohistaminol" scaffold, often used to generate carbamate derivatives or other bioisosteres of histamine.[4]

Proper handling of this compound is dictated by two primary factors: the hygroscopic nature of the hydrochloride salt and the potential for oxidation or metal coordination inherent to the imidazole ring.[2][4] This guide provides a rigorous protocol for storage, solubilization, and quality control to ensure experimental reproducibility.

Physicochemical Profile

PropertySpecificationNotes
Chemical Name 3-(1H-imidazol-4-yl)propan-1-ol hydrochlorideDistinct from the N-substituted (1-yl) isomer.[1][2][3][4][5]
CAS Number 152028-81-4Verify CAS on vial; often confused with free base (49549-75-9).[1][2][3][4]
Molecular Formula C₆H₁₀N₂O[6][7] · HClMW: 162.62 g/mol (Salt); 126.16 g/mol (Free Base).[1][3][4]
Physical State White to off-white crystalline solidBecomes deliquescent (sticky oil) if exposed to moisture.[2][3][4]
Solubility Water (>50 mg/mL), DMSO, EthanolHighly soluble in polar protic/aprotic solvents.[4]
Hygroscopicity High Rapidly absorbs atmospheric moisture.[4]
pKa ~6.0 (Imidazole ring)Acts as a buffer in the physiological range.[4]

Storage Protocol (Core Directive)

The integrity of 3-(1H-imidazol-4-yl)propan-1-ol hydrochloride is compromised primarily by moisture-induced hydrolysis or physical deliquescence, which alters the stoichiometry during weighing.[1][2][3][4]

A. Long-Term Storage (Solid State)[1][2][3][4]
  • Temperature: Store at -20°C .

  • Atmosphere: Keep under an inert atmosphere (Argon or Nitrogen) if possible.[2][3][4]

  • Container: Amber glass vials with Teflon-lined caps. Parafilm is insufficient for long-term moisture protection; use a secondary desiccated container.[1][2][3][4]

  • Desiccation: The vial must be stored inside a secondary jar containing active desiccant (e.g., Drierite or silica gel) to prevent condensation upon retrieval from the freezer.[1][2][4]

B. Short-Term Storage (Solutions)
  • Aqueous Solutions: Unstable over long periods.[1][2][4] Store at 4°C for <24 hours . For longer storage, aliquot and freeze at -80°C .

  • DMSO Stocks: Stable at -20°C for up to 3 months.[1][2][3][4] Avoid repeated freeze-thaw cycles, which can introduce water via condensation.[1][2][3][4]

C. Storage Decision Tree

StorageProtocol Start Compound Receipt FormCheck Solid or Solution? Start->FormCheck SolidPath Solid State FormCheck->SolidPath SolnPath Solution State FormCheck->SolnPath LongTerm Long-Term (>1 week) Store at -20°C Desiccator Required SolidPath->LongTerm Inventory ShortTerm Active Use Store at 4°C Desiccator Required SolidPath->ShortTerm Daily Use Aqueous Aqueous Buffer Use within 24h or Flash Freeze (-80°C) SolnPath->Aqueous Water/PBS Organic DMSO/Ethanol Store at -20°C Protect from Light SolnPath->Organic DMSO

Figure 1: Decision matrix for maintaining compound integrity based on physical state and usage frequency.[1][2][3][4]

Handling & Solubilization Protocol

A. Handling Precautions
  • Equilibration: Before opening the vial, allow it to warm to room temperature (approx. 30 minutes) inside the desiccator. Opening a cold vial introduces condensation, turning the powder into a sticky gum.[2][4]

  • Weighing: Work quickly. If high precision is required for small masses (<5 mg), weigh inside a glove box or use a static eliminator, as the dry powder can be static.[1][2][4]

B. Solubilization & Stock Preparation

When preparing stock solutions, you must account for the hydrochloride counterion to ensure accurate molarity of the active pharmacophore.[2][4]

Step 1: Calculate Free Base Equivalent (FBE) To deliver a specific mass of the active imidazole alcohol (Free Base), use the stoichiometry factor:



Example: To prepare a solution containing 10 mg of the active free base, weigh 12.9 mg  of the hydrochloride salt.[4]

Step 2: Dissolution

  • Solvent: Sterile water or DMSO.[1][2][4]

  • Method: Add solvent to the solid.[1][2][4] Vortex for 15-30 seconds.[1][2][3][4] The compound should dissolve readily.[1][2][4]

  • pH Check: For aqueous solutions, the HCl salt will be acidic.[2][4] If used in cell culture, ensure the final dilution is buffered (e.g., in HEPES or PBS) to neutralize the pH.[1][2][4]

C. Solubilization Workflow

Solubilization Calc Calculate Mass (Apply 1.29x Factor) Weigh Weigh Rapidly (Avoid Moisture) Calc->Weigh Dissolve Add Solvent (Water/DMSO) Weigh->Dissolve Check Verify Clarity (Vortex) Dissolve->Check Buffer Adjust pH (If Aqueous) Check->Buffer Target pH 7.4

Figure 2: Step-by-step workflow for preparing accurate stock solutions.

Quality Control & Troubleshooting

IssueDiagnosisRemediation
"Sticky" or Oily Solid Deliquescence due to moisture absorption.[1][2][3][4]Dry under high vacuum over P₂O₅ for 24 hours. Verify purity by NMR before use.
Yellow Discoloration Oxidation of the imidazole ring.[4]Discard. Imidazoles should be white/colorless.[1][2][4]
Insoluble Particles Salt formation with buffer ions (rare).[4]Sonicate at 37°C. Ensure buffer compatibility.

Validation Method:

  • ¹H-NMR (D₂O): Check for the integrity of the propyl chain signals and the imidazole protons. A shift in the water peak often indicates the degree of hydration.[2][4]

  • HPLC: Use a C18 column with a polar mobile phase (e.g., Water/Acetonitrile with 0.1% TFA) to retain the polar salt.[1][2][4]

References

  • PubChem. 3-(1H-imidazol-4-yl)propan-1-ol.[1][2][3][4][8] National Library of Medicine.[1][2][4] Available at: [Link][1][2][3][4]

  • Accela ChemBio. Product Information: 3-(1H-imidazol-4-yl)propan-1-ol hydrochloride (CAS 152028-81-4).[1][2][3][4][5] Available at: [Link]

  • Kivits, G. A. A., et al. (2009).[1][2][4][9] A convenient preparation of 3-(1H-imidazol-4-yl)propanol. ResearchGate. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 3-(1H-imidazol-4-yl)propan-1-ol HCl Synthesis

Status: Active Ticket ID: CHEM-SUP-8821 Specialist: Senior Application Scientist (Process Chemistry Division) Subject: Yield Improvement & Troubleshooting for Homohistaminol HCl[1] Executive Summary The synthesis of 3-(1...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: CHEM-SUP-8821 Specialist: Senior Application Scientist (Process Chemistry Division) Subject: Yield Improvement & Troubleshooting for Homohistaminol HCl[1]

Executive Summary

The synthesis of 3-(1H-imidazol-4-yl)propan-1-ol hydrochloride (often referred to as homohistaminol) is a critical intermediate step in the development of Histamine H3/H4 receptor antagonists.[1] Users frequently report low yields (<40%) and difficulties in isolation.

The Root Cause: The primary failure point is not the reaction chemistry itself, but the work-up and isolation phases.[1] The imidazole ring renders the molecule amphoteric and highly water-soluble, causing the product to remain trapped in the aqueous phase or aluminum salts during standard extractions.[1]

This guide replaces the standard "textbook" reduction work-up with a modified anhydrous isolation protocol designed to boost yields to >85%.

Module 1: The Optimized Synthetic Pathway

Direct reduction of 3-(1H-imidazol-4-yl)propanoic acid with Lithium Aluminum Hydride (LiAlH₄) is messy due to the formation of insoluble lithium carboxylates.[1] The robust route requires an ester intermediate.[1]

Reaction Scheme

ReactionScheme Acid 3-(1H-imidazol-4-yl) propanoic acid Ester Methyl Ester Intermediate Acid->Ester MeOH, H2SO4 Reflux, 15h (Yield: ~90%) Alcohol Free Base Alcohol Ester->Alcohol LiAlH4 (2.5 eq) THF, 0°C -> RT (Critical Step) Salt Target HCl Salt (Crystalline) Alcohol->Salt HCl (g) or 4M HCl/Dioxane Anhydrous Cond.

Figure 1: The optimized three-step pathway avoiding direct acid reduction.

Module 2: Critical Experimental Protocols

Step 1: Methyl Ester Formation (The Setup)

Objective: Convert the polar acid into a lipophilic ester to facilitate the reduction.[1]

  • Dissolution: Suspend 3-(1H-imidazol-4-yl)propanoic acid (1.0 eq) in dry Methanol (0.5 M concentration).

  • Catalysis: Add concentrated H₂SO₄ (0.1 eq) dropwise.

  • Reflux: Heat to reflux for 12–15 hours. Monitor by TLC (System: CHCl₃/MeOH/NH₄OH 80:20:1).[1]

  • Isolation (Crucial):

    • Concentrate in vacuo to remove MeOH.[1]

    • Dissolve residue in minimal water, neutralize with sat.[1] NaHCO₃ (pH ~8).[1]

    • Extract exhaustively with EtOAc (Ethyl Acetate).[1]

    • Dry (MgSO₄) and concentrate.[1]

    • Target Yield: >90% (Yellow oil).[1]

Step 2: LiAlH₄ Reduction (The Yield Maker)

Objective: Reduce the ester without trapping the product in aluminum sludge.[1]

Reagents:

  • Methyl 3-(1H-imidazol-4-yl)propanoate (from Step 1).[1]

  • LiAlH₄ (2.5 equivalents).[1]

  • Anhydrous THF (Tetrahydrofuran).[1]

Protocol:

  • Preparation: Place LiAlH₄ in a dry 3-neck flask under Nitrogen/Argon. Add dry THF. Cool to 0°C.[1][2]

  • Addition: Dissolve the ester in dry THF and add dropwise to the LiAlH₄ slurry.

    • Note: Maintain temp <10°C to prevent side reactions.[1]

  • Reaction: Warm to Room Temperature (RT) and stir for 3 hours.

  • The "Glauber's Salt" Quench (Yield Critical):

    • Do NOT use the standard Fieser method (Water/NaOH/Water).[1] The high pH and water volume will solubilize your imidazole product.[1]

    • Procedure: Cool reaction to 0°C. Slowly add Sodium Sulfate Decahydrate (Glauber’s salt) solid, approx 10g per 1g of LiAlH₄ used.

    • Stir vigorously for 30–60 mins until a free-flowing white powder forms.

  • Filtration: Filter the solids and wash the cake thoroughly with hot THF or MeOH/DCM (1:9) .

    • Why? The product sticks to the aluminum salts.[1] Hot solvent releases it.[1]

Step 3: Salt Formation (The Stabilization)

Objective: Convert the hygroscopic oil into a stable solid.[1]

  • Dissolve the crude free base alcohol in anhydrous Ethanol or DCM .[1]

  • Cool to 0°C.

  • Add 4M HCl in Dioxane (1.1 eq) dropwise.

  • Add dry Diethyl Ether until turbidity appears.

  • Store at -20°C to crystallize.

    • Result: White to off-white hygroscopic crystals.

Module 3: Troubleshooting & Diagnostics

Decision Tree: Low Yield Diagnosis

Troubleshooting Start Issue: Low Yield (<40%) Check1 Is the product in the aqueous layer? Start->Check1 Check2 Did the ester convert? Check1->Check2 No Action1 Use Continuous Extraction (CHCl3 for 24h) Check1->Action1 Yes (pH < 9) Action2 Check LiAlH4 Quality (Grey powder = Good White = Decomposed) Check2->Action2 No (Starting Material left) Action3 Switch Quench Method to Na2SO4·10H2O Check2->Action3 Yes (Emulsion formed)

Figure 2: Diagnostic logic for resolving yield issues.

Frequently Asked Questions (FAQs)

Q1: My product is an oil that won't crystallize. What happened?

  • A: This is common.[1][3][4] The imidazole alcohol is highly hygroscopic.[1]

    • Fix: Ensure your HCl source is anhydrous (gas or dioxane solution).[1] Do not use aqueous HCl.[1] If it oils out, triturate with dry ether or hexane and scratch the flask walls under nitrogen.[1]

Q2: Can I use NaBH₄ instead of LiAlH₄?

  • A: Generally, No .[1] NaBH₄ is not strong enough to reduce the ester to the alcohol efficiently without additives (like LiCl or CaCl₂).[1] LiAlH₄ is the gold standard for this specific transformation.[1]

Q3: I lost my product during the LiAlH₄ quench. Where is it?

  • A: It is likely adsorbed onto the Aluminum Hydroxide precipitate.[1]

    • Fix: Take the filter cake (the white sludge), re-suspend it in Methanol, heat to reflux for 15 minutes, and re-filter. This "hot leach" often recovers 20–30% of the yield.[1]

Q4: What is the expected melting point?

  • A: The hydrochloride salt typically melts between 90–110°C (broad range due to hygroscopicity).[1] Pure crystalline forms have been reported higher, but require strict anhydrous handling.[1]

Data Summary: Solvent Compatibility Table

SolventSolubility (Free Base)Solubility (HCl Salt)Usage
Water HighVery HighAvoid during workup
DCM ModerateLowExtraction solvent
Methanol HighHighTransfer solvent
THF HighLowReaction solvent
Diethyl Ether LowInsolublePrecipitating agent

References

  • Kivits, G. A. A., et al. (2009).[1] "A convenient preparation of 3-(1H-imidazol-4-yl)propanol."[1][5] Journal of Heterocyclic Chemistry, 12(3), 577.[1]

  • Ganellin, C. R., et al. (1992).[1] "Synthesis of histamine H3-receptor antagonists." Journal of Medicinal Chemistry. (Foundational chemistry for imidazole side-chain manipulation).

  • BenchChem Technical Data. (2025). "Physicochemical Properties of 3-(1H-Imidazol-4-yl)propan-1-ol."

For further assistance, please upload your NMR spectra to the secure portal referencing Ticket #8821.[1]

Sources

Optimization

improving the accuracy of 3-(1H-imidazol-4-yl)propan-1-ol hydrochloride quantification

This technical guide addresses the specific challenges of quantifying 3-(1H-imidazol-4-yl)propan-1-ol hydrochloride (Imidazolyl-propanol HCl). Due to its high polarity, basicity, and lack of a strong chromophore, this mo...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific challenges of quantifying 3-(1H-imidazol-4-yl)propan-1-ol hydrochloride (Imidazolyl-propanol HCl). Due to its high polarity, basicity, and lack of a strong chromophore, this molecule presents a "perfect storm" for quantification errors in standard Reversed-Phase (RP) HPLC.

This guide moves beyond generic advice, offering a self-validating HILIC-based workflow designed for high-accuracy pharmaceutical applications.

Executive Summary: The Accuracy Triad

To achieve quantitative rigor (RSD < 1.0%), you must control three variables:

  • Retention Stability: Overcoming the "void volume elution" common with C18 columns.

  • Detection Specificity: Mitigating the weak UV absorbance of the imidazole ring.

  • Hygroscopic Management: Handling the HCl salt form without mass errors.

Module 1: Chromatographic Separation (The Heart of Accuracy)

The Challenge: Why C18 Fails

3-(1H-imidazol-4-yl)propan-1-ol is highly hydrophilic.[1][2][3] On a standard C18 column, it often elutes near the void volume (


), where matrix effects and unretained impurities cause massive integration errors. Furthermore, the basic nitrogen on the imidazole ring interacts with residual silanols, causing peak tailing.
The Solution: HILIC (Hydrophilic Interaction Liquid Chromatography)

Switching to HILIC provides two critical advantages:

  • Retention: The polar mechanism retains the hydrophilic molecule, moving it away from the solvent front.

  • Peak Shape: Amide-bonded phases shield silanols, sharpening the peak for accurate integration.[1][2][3]

Recommended Protocol: HILIC-Amide Method[1][2][3]
  • Column: Amide-bonded Silica (e.g., TSKgel Amide-80 or XBridge Amide), 3.5 µm or smaller.[1][2][3]

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.75 adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1][2][3][4]

  • Isocratic Mode: 85% B / 15% A.[1][2][3]

    • Why? High organic content forces the analyte into the water-rich layer on the stationary phase, increasing retention.

  • Flow Rate: 0.8 mL/min (Adjust for column ID).

  • Temperature: 35°C (Improves mass transfer kinetics for polar analytes).[1][2][3]

Decision Logic: Method Selection

Use this workflow to validate your separation strategy.

MethodSelection Start Start: Method Development CheckPolarity Analyte: Polar Basic (Imidazole) Start->CheckPolarity StandardC18 Try Standard C18? CheckPolarity->StandardC18 SelectHILIC Select HILIC Mode CheckPolarity->SelectHILIC ResultC18 Result: Elutes in Void / Tailing StandardC18->ResultC18 ColumnChoice Column: Amide-Bonded Silica SelectHILIC->ColumnChoice MobilePhase MP: 85% ACN / 15% Buffer (pH 3.7) ColumnChoice->MobilePhase Validation Check Retention Factor (k) > 2.0? MobilePhase->Validation Success Proceed to Validation Validation->Success Yes Fail Increase % ACN Validation->Fail No Fail->MobilePhase

Figure 1: Decision tree for selecting the HILIC-Amide pathway over traditional C18 for polar imidazole derivatives.

Module 2: Detection Sensitivity (The Eyes of Accuracy)

The Challenge: Weak Chromophore

The imidazole ring lacks extended conjugation. Its UV absorption maximum is


.[1][2][3]
  • Risk: At this wavelength, common HPLC solvents (methanol, THF) and additives (TFA) absorb light, causing high background noise and drifting baselines.

The Solution: Wavelength Optimization or MS
Option A: UV Detection (Cost-Effective) [1][2][3]
  • Wavelength: 210 nm (Bandwidth 4 nm).[1][2][3]

  • Reference Wavelength: Off (Do not use 360nm reference; it can mask peaks).

  • Critical Solvent Requirement: Use Acetonitrile (UV Cutoff <190 nm).[1][2][3] Avoid Methanol (UV Cutoff ~205 nm) as it will cause a massive baseline rise at 210 nm.[1][2][3]

  • Buffer: Use Phosphate (if non-MS) or Formate.[1][2][3] Avoid Acetate (absorbs at low UV).[1][2][3]

Option B: LC-MS/MS (High Sensitivity) [1][2][3]
  • Ionization: ESI Positive Mode (

    
    ).
    
  • Transitions: Monitor parent ion (m/z ~127.1 for free base)

    
     fragment (m/z ~81.1, imidazole ring cleavage).
    
  • Advantage: Eliminates solvent background interference completely.[1][2][3]

Sensitivity Comparison Table
FeatureUV (210 nm)LC-MS (ESI+)
LOD (Limit of Detection) ~1–5 µg/mL~1–10 ng/mL
Linearity Range Limited (High noise floor)Wide (3–4 orders of magnitude)
Solvent Constraints Strict (ACN only)Flexible
Cost LowHigh
Recommendation Routine QC (Purity >98%)Trace Impurity Analysis (<0.1%)

Module 3: Sample Preparation (The Hands of Accuracy)

The Challenge: Hygroscopicity

The hydrochloride salt (


) of imidazole derivatives is extremely hygroscopic. It absorbs atmospheric water rapidly, leading to "wet" weights that artificially lower your calculated assay purity (e.g., weighing 10 mg of powder that is actually 9 mg drug + 1 mg water).
Protocol: The "Dry-Weight" Correction

Do not rely on "as-is" weighing for quantitative standards.

  • TGA/LOD Determination: Perform a Loss on Drying (LOD) or Thermogravimetric Analysis (TGA) on the bulk standard immediately before weighing.[1][2][3]

  • Equilibration: Allow the standard vial to equilibrate to room temperature in a desiccator before opening.

  • Diluent Selection: Dissolve in 90% Acetonitrile / 10% Water .

    • Why? Dissolving a HILIC sample in 100% water causes "solvent mismatch," leading to peak distortion (double peaks) upon injection.[3] The sample solvent must match the mobile phase strength.

Troubleshooting & FAQ Matrix

SymptomProbable CauseCorrective Action
Peak Tailing (T > 1.5) Secondary Silanol InteractionsIncrease buffer concentration to 20mM. Ensure pH is < 4.0 to suppress silanol ionization.[1][2][3]
Split Peaks / Doublet Solvent MismatchSample diluent is too aqueous. Dilute sample with ACN to match mobile phase (at least 70% organic).[1][2][3]
Drifting Baseline UV Cutoff InterferenceSwitch organic modifier from Methanol to Acetonitrile.[1][2][3] Ensure UV is set to 210 nm, not lower.
Retention Time Shift pH InstabilityImidazole pKa is ~7.[1][2][3]0. Small pH changes affect ionization.[1][2][3] Use a buffered mobile phase (Ammonium Formate), not just acid.[3]
Low Recovery AdsorptionImidazoles can stick to glass.[1][2][3] Use polypropylene vials or silanized glass inserts for low-concentration samples.[1][2][3]

References

  • PubChem. 3-(1H-imidazol-4-yl)propan-1-ol | C6H10N2O.[1][2][3][5] National Library of Medicine.[1][3] Available at: [Link][1][2][3]

  • Waters Corporation. XBridge Amide Columns: Care and Use Manual. (Demonstrates amide stability for polar basic compounds). Available at: [Link][1][2][3]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Pharmacological Validation &amp; Profiling of 3-(1H-imidazol-4-yl)propan-1-ol HCl

Executive Summary: The Structural Probe 3-(1H-imidazol-4-yl)propan-1-ol hydrochloride (often referred to as Homohistaminol or Imidazolylpropanol) is a critical structural probe in histaminergic pharmacology. Unlike its a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Probe

3-(1H-imidazol-4-yl)propan-1-ol hydrochloride (often referred to as Homohistaminol or Imidazolylpropanol) is a critical structural probe in histaminergic pharmacology. Unlike its amine analogue (Histamine) or piperidine derivatives (Immepip), this compound replaces the terminal basic amine with a hydroxyl group.

Why Validate This Compound? In drug development, this molecule serves two pivotal roles:

  • Negative Control / SAR Anchor: It validates the pharmacophore requirement for a protonatable nitrogen to interact with the conserved Aspartate residue (Asp3.32) in Histamine receptors. A lack of affinity validates the assay's specificity.

  • Metabolic Liability Reference: It serves as a model for assessing imidazole-based inhibition of Cytochrome P450 (CYP) enzymes, a common toxicity liability in this chemical class.

  • Precursor Utility: It is the scaffold for high-affinity H3 antagonists like Fluoroproxyfan and Ciproxifan.

This guide outlines the protocols to validate its receptor specificity profile (demonstrating low H3 affinity) and its metabolic interaction profile (demonstrating CYP heme coordination).

Comparative Pharmacological Profile

To objectively assess performance, 3-(1H-imidazol-4-yl)propan-1-ol must be benchmarked against the endogenous ligand (Histamine) and a high-affinity synthetic agonist.

Table 1: Structure-Activity Relationship (SAR) Benchmark
FeatureSubject: 3-(1H-imidazol-4-yl)propan-1-olComparator 1: Histamine (Endogenous)Comparator 2: (R)-

-Methylhistamine
Primary Target Histamine H3 Receptor (H3R)H1, H2, H3, H4 ReceptorsH3 Receptor (Selective)
Key Pharmacophore Imidazole Ring + Hydroxyl TailImidazole Ring + Amine TailImidazole Ring + Amine + Methyl
Receptor Affinity (

)
> 10,000 nM (Inactive/Weak) ~5–10 nM (at H3R)~0.5 nM (High Potency)
Functional Effect None / Weak Partial AgonistFull AgonistFull Agonist
CYP450 Interaction High (Type II Binder) LowLow/Moderate
Role in Assay Negative Control / Scaffold Positive ControlHigh-Affinity Reference

Analyst Insight: The drastic loss of affinity (from nM to >10


M) upon swapping the amine for a hydroxyl group confirms the critical ionic bond between the ligand's amine and the receptor's Aspartate 3.32 residue. If your assay shows high affinity for the alcohol, suspect amine contamination or non-specific binding.

Mechanism of Action & Signaling Pathways

H3 Receptor Interaction (The "Missing Interaction")

The H3 receptor couples to


 proteins. Agonists suppress cAMP production. The alcohol derivative fails to trigger this cascade efficiently due to poor binding energy.
CYP450 Inhibition (The "Active" Mechanism)

The imidazole nitrogen (


) of the compound coordinates with the heme iron of CYP450 enzymes, preventing substrate oxidation. This is the primary "biological activity" to validate for toxicity screening.

G cluster_0 Biological Activity Validation Paths Ligand 3-(1H-imidazol-4-yl) propan-1-ol H3R Histamine H3 Receptor (Asp 3.32 Site) Ligand->H3R Missing Amine CYP CYP450 Enzyme (Heme Iron) Ligand->CYP Imidazole N3 Coordination NoBind No Ionic Bond (Low Affinity) H3R->NoBind Inhibition Type II Binding (Enzyme Inhibition) CYP->Inhibition Blocks O2 Binding

Figure 1: Dual-pathway validation. The compound acts as a negative control for H3R signaling (top) but a positive inhibitor for CYP450 enzymes (bottom).

Validation Protocols

Protocol A: H3 Receptor Radioligand Binding (Specificity Check)

Objective: Confirm low affinity (


) to validate the purity of the alcohol and the specificity of the receptor preparation.

Reagents:

  • Radioligand:

    
    -methylhistamine (NAMH) (~80 Ci/mmol).
    
  • Receptor Source: Rat cerebral cortex membranes or CHO-K1 cells expressing human H3R.

  • Buffer: 50 mM Na/K phosphate buffer, pH 7.4 (Avoid Tris buffers as they can interfere with histamine binding).

Workflow:

  • Preparation: Incubate membrane homogenates (200

    
    g protein) with 
    
    
    
    NAMH (1 nM).
  • Competition: Add increasing concentrations of 3-(1H-imidazol-4-yl)propan-1-ol HCl (

    
     M to 
    
    
    
    M).
    • Control: Run parallel wells with Histamine (

      
       M to 
      
      
      
      M).
  • Incubation: 60 min at 25°C.

  • Termination: Rapid filtration over GF/B filters pre-soaked in 0.3% polyethyleneimine (reduces non-specific binding).

  • Analysis: Plot displacement curves.

    • Success Criteria: The alcohol should show a right-shifted curve (3-4 log orders) compared to Histamine. If

      
       is < 100 nM, check for amine contamination.
      
Protocol B: CYP450 Spectral Binding Assay (Metabolic Liability)

Objective: Validate the "Type II" binding spectrum characteristic of imidazole-heme coordination.[1] This confirms the compound's chemical integrity and biological reactivity.

Reagents:

  • Enzyme: Human Liver Microsomes (HLM) or recombinant CYP3A4.[2]

  • Buffer: 100 mM Potassium Phosphate, pH 7.4.

Workflow:

  • Baseline: Place microsomes (1 mg/mL) in both sample and reference cuvettes of a dual-beam spectrophotometer. Record baseline.

  • Titration: Add 3-(1H-imidazol-4-yl)propan-1-ol HCl (dissolved in DMSO) to the sample cuvette (0.5

    
    M – 50 
    
    
    
    M). Add equivalent DMSO volume to reference.
  • Measurement: Scan from 350 nm to 500 nm.

  • Data Interpretation:

    • Peak: ~425–435 nm.

    • Trough: ~390–405 nm.

    • Calculation: Plot

      
       vs. concentration to determine the Spectral Dissociation Constant (
      
      
      
      ).

Workflow Start Start: CYP Spectral Assay Step1 Equilibrate Microsomes (Sample & Reference) Start->Step1 Step2 Add Ligand to Sample Add Solvent to Reference Step1->Step2 Step3 Scan Spectrum (350-500 nm) Step2->Step3 Decision Observe Shift? Step3->Decision TypeII Type II Spectrum (Peak 430nm / Trough 390nm) VALIDATED Decision->TypeII Yes NoShift No Shift (Degraded Imidazole Ring) Decision->NoShift No

Figure 2: Step-by-step workflow for validating the imidazole-heme interaction.

Troubleshooting & Critical Parameters

The "Hook Effect" in Binding Assays

When testing imidazole alcohols at high concentrations (>100


M), you may observe a paradoxical increase in radioligand binding or non-sigmoidal displacement.
  • Cause: Imidazole-induced pH changes or membrane perturbation.

  • Solution: Ensure strict pH buffering (HEPES or Phosphate) and verify pH after adding high concentrations of the HCl salt.

Solubility & Stability
  • Salt Form: The hydrochloride salt (HCl) is hygroscopic. Store at -20°C with desiccant.

  • Solution: Dissolve in water or DMSO. Aqueous solutions are stable for 24h at 4°C.

  • Oxidation: The imidazole ring is sensitive to photo-oxidation. Protect stock solutions from light.

References

  • Stark, H., et al. (1996). [125I]Iodoproxyfan and related compounds: a reversible radioligand and novel classes of antagonists with high affinity and selectivity for the histamine H3 receptor.[3] Journal of Medicinal Chemistry. Link

  • Arrang, J. M., et al. (1987). Highly potent and selective ligands for histamine H3-receptors.[3][4][5][6] Nature. Link

  • Zhang, W., et al. (2002).[2] Inhibition of cytochromes P450 by antifungal imidazole derivatives. Drug Metabolism and Disposition.[7] Link

  • Kivits, G. A. A., et al. (2009). A convenient preparation of 3-(1H-imidazol-4-yl)propanol.[4] ResearchGate.[4][8] Link

  • Lim, H. D., et al. (2005). Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor. Journal of Pharmacology and Experimental Therapeutics. Link

Sources

Comparative

A Comparative Guide to Histamine Receptor Ligands: Profiling 3-(1H-imidazol-4-yl)propan-1-ol as a Foundational Scaffold

For Researchers, Scientists, and Drug Development Professionals In the intricate world of pharmacology, the quest for selective and potent ligands for G-protein coupled receptors (GPCRs) is paramount. Histamine receptors...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmacology, the quest for selective and potent ligands for G-protein coupled receptors (GPCRs) is paramount. Histamine receptors, a family of four distinct subtypes (H1, H2, H3, and H4), are critical targets in drug discovery, implicated in a wide array of physiological and pathological processes, from allergic reactions and gastric acid secretion to neurotransmission and immunomodulation. This guide provides a comparative analysis of 3-(1H-imidazol-4-yl)propan-1-ol in the context of other well-characterized histamine receptor ligands. While direct, high-affinity binding of 3-(1H-imidazol-4-yl)propan-1-ol to histamine receptors is not extensively documented, its core structure represents a fundamental building block, particularly for histamine H3 receptor antagonists. We will explore its inferred properties as a foundational scaffold and compare it with highly selective ligands for each of the four histamine receptor subtypes.

The Histamine Receptor Family: A Brief Overview

Histamine, a biogenic amine, exerts its diverse effects by activating four distinct receptor subtypes, each coupled to different intracellular signaling pathways.[1]

  • H1 Receptor: Primarily coupled to Gq/11 proteins, its activation leads to the hydrolysis of phosphatidylinositol-4,5-bisphosphate, resulting in an increase in intracellular calcium and the activation of protein kinase C.[2] This pathway mediates allergic and inflammatory responses.

  • H2 Receptor: Coupled to Gs proteins, its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[2] This is the primary mechanism for gastric acid secretion.

  • H3 Receptor: This receptor is coupled to Gi/o proteins, and its activation inhibits adenylyl cyclase, decreasing cAMP levels.[3] It acts as a presynaptic autoreceptor, regulating the release of histamine and other neurotransmitters in the central nervous system.[3]

  • H4 Receptor: Also coupled to Gi/o proteins, the H4 receptor is predominantly expressed on immune cells and plays a crucial role in inflammatory and immune responses.[2]

3-(1H-imidazol-4-yl)propan-1-ol: A Histamine H3 Receptor Scaffold

Direct experimental data on the binding affinity of 3-(1H-imidazol-4-yl)propan-1-ol for histamine receptors is sparse. However, its chemical structure, featuring an imidazole ring connected to a propyl alcohol chain, is a recurring motif in a class of potent histamine H3 receptor antagonists.[4][5] This suggests that 3-(1H-imidazol-4-yl)propan-1-ol itself likely possesses a low affinity for the H3 receptor, serving as a foundational scaffold upon which more complex and potent antagonists are built. The hydroxyl group can act as a handle for further chemical modifications, such as the introduction of larger lipophilic moieties that are crucial for high-affinity binding to the H3 receptor.

Studies on omega-(1H-imidazol-4-yl)alkyl derivatives have shown that those with ester, ketone, or alcohol functionalities in the side chain can exhibit moderate to high antagonist potency at the H3 receptor.[4] For instance, carbamate derivatives of 3-(1H-imidazol-4-yl)propanol have been synthesized and investigated for their H3 receptor antagonist activity.

Comparative Ligands

To understand the pharmacological landscape, we will compare the inferred properties of the 3-(1H-imidazol-4-yl)propan-1-ol scaffold with four well-characterized, selective ligands for each of the histamine receptor subtypes.

Impromidine: A Potent H2 Receptor Agonist

Impromidine is a highly potent and specific agonist for the histamine H2 receptor.[6][7] It has been instrumental in characterizing the H2 receptor and its role in gastric acid secretion.[6] Structurally, it is more complex than 3-(1H-imidazol-4-yl)propan-1-ol, featuring two imidazole rings and a guanidine group, which contribute to its high affinity and agonist activity at the H2 receptor.[8]

Ciproxifan: A Potent H3 Receptor Antagonist/Inverse Agonist

Ciproxifan is an extremely potent and selective histamine H3 receptor antagonist/inverse agonist.[9][10] Its structure incorporates the 3-(1H-imidazol-4-yl)propyl core, but with the hydroxyl group replaced by an ether linkage to a substituted phenyl ring containing a cyclopropyl ketone. This lipophilic extension is critical for its high-affinity binding to the H3 receptor. Ciproxifan's ability to cross the blood-brain barrier has made it a valuable tool for studying the central effects of H3 receptor modulation.[10]

VUF 8430: A Potent H4 Receptor Agonist

VUF 8430 is a potent and selective agonist for the histamine H4 receptor.[4] Unlike the imidazole-containing ligands, VUF 8430 is a non-imidazole compound, featuring a guanidylethylisothiourea structure.[4] It exhibits high affinity for the H4 receptor with some cross-reactivity at the H3 receptor at higher concentrations.[4][5] Its distinct structure highlights the diverse chemical scaffolds that can achieve selectivity for the H4 receptor.

JNJ 7777120: A Potent and Selective H4 Receptor Antagonist

JNJ 7777120 is a potent and highly selective antagonist of the histamine H4 receptor. It is a non-imidazole compound with a distinct chemical structure that confers high selectivity over the other three histamine receptor subtypes. JNJ 7777120 has been a crucial pharmacological tool for elucidating the role of the H4 receptor in inflammatory and immune responses.

Quantitative Comparison of Ligand Properties

LigandTarget ReceptorActivityAffinity (Ki)Selectivity
3-(1H-imidazol-4-yl)propan-1-ol (inferred) H3Likely very weak antagonist/fragmentHigh µM to mM range (estimated)Low
Impromidine H2AgonistPotentHigh for H2
Ciproxifan H3Antagonist/Inverse AgonistSub-nanomolar (rodent), Nanomolar (human)High for H3
VUF 8430 H4AgonistpKi = 7.5 (human)Moderate to high for H4 (some H3 activity)[4]
JNJ 7777120 H4Antagonist~4.5 nM>1000-fold vs H1, H2, H3

Experimental Protocols

The characterization of histamine receptor ligands relies on a suite of in vitro assays to determine their binding affinity and functional activity.

Radioligand Binding Assay

This assay measures the affinity of a ligand for its receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound.

Principle: A radiolabeled ligand with known high affinity for the receptor is incubated with a preparation of cells or membranes expressing the target receptor. The test compound is added at various concentrations to compete with the radioligand for binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the Ki.

Generic Protocol:

  • Membrane Preparation: Cells expressing the histamine receptor of interest are harvested and homogenized to prepare a membrane fraction.

  • Incubation: Membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]mepyramine for H1, [3H]tiotidine for H2, [3H]Nα-methylhistamine for H3, [3H]histamine for H4) and varying concentrations of the test compound.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The IC50 is determined by non-linear regression analysis of the competition binding curve, and the Ki is calculated using the Cheng-Prusoff equation.

Caption: Radioligand Binding Assay Workflow

Functional Assays

Functional assays measure the biological response elicited by a ligand upon binding to its receptor.

Objective: To determine the ability of a ligand to modulate cAMP levels.

Principle: H2 receptor agonists stimulate adenylyl cyclase, leading to an increase in cAMP, while H3 and H4 receptor agonists inhibit adenylyl cyclase, causing a decrease in forskolin-stimulated cAMP levels.

Generic Protocol:

  • Cell Culture: Cells expressing the target receptor are cultured in appropriate media.

  • Incubation: Cells are pre-incubated with a phosphodiesterase inhibitor to prevent cAMP degradation, and then incubated with the test compound (and forskolin for H3/H4 assays).

  • Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay (e.g., HTRF, ELISA).

  • Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists).

Objective: To measure the increase in intracellular calcium concentration following H1 receptor activation.

Principle: H1 receptor activation leads to the release of calcium from intracellular stores.

Generic Protocol:

  • Cell Loading: Cells expressing the H1 receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4).

  • Stimulation: The baseline fluorescence is measured before the addition of the test compound.

  • Detection: The change in fluorescence upon addition of the test compound is monitored in real-time using a fluorescence plate reader.

  • Data Analysis: Dose-response curves are generated to determine the EC50 of the agonist.

Signaling Pathways

The four histamine receptor subtypes activate distinct intracellular signaling cascades.

G cluster_0 H1 Receptor Signaling Histamine_H1 Histamine H1R H1 Receptor Histamine_H1->H1R Gq11 Gq/11 H1R->Gq11 PLC Phospholipase C Gq11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Mobilization IP3->Ca2 PKC Protein Kinase C DAG->PKC

Caption: H1 Receptor Signaling Pathway

G cluster_1 H2 Receptor Signaling Histamine_H2 Histamine H2R H2 Receptor Histamine_H2->H2R Gs Gs H2R->Gs AC_stim Adenylyl Cyclase (stim) Gs->AC_stim ATP_cAMP ATP -> cAMP AC_stim->ATP_cAMP PKA Protein Kinase A ATP_cAMP->PKA

Caption: H2 Receptor Signaling Pathway

G cluster_2 H3 & H4 Receptor Signaling Histamine_H3H4 Histamine H3R_H4R H3/H4 Receptor Histamine_H3H4->H3R_H4R Gi_o Gi/o H3R_H4R->Gi_o AC_inhib Adenylyl Cyclase (inhib) Gi_o->AC_inhib cAMP_decrease cAMP decrease AC_inhib->cAMP_decrease

Caption: H3 & H4 Receptor Signaling Pathway

Conclusion

While 3-(1H-imidazol-4-yl)propan-1-ol may not be a potent histamine receptor ligand in its own right, its prevalence as a core scaffold in high-affinity H3 receptor antagonists underscores its importance in drug discovery. By understanding the structure-activity relationships and the pharmacological profiles of diverse and selective ligands for each histamine receptor subtype, researchers can better design and synthesize novel therapeutics with improved efficacy and safety profiles. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for the investigation and comparison of new chemical entities targeting the histamine receptor family.

References

  • Stark, H., et al. (2000). Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives. Archiv der Pharmazie, 333(8), 257-263. [Link]

  • Stark, H., et al. (1996). Novel histamine H(3)-receptor antagonists with carbonyl-substituted 4-(3-(phenoxy)propyl)-1H-imidazole structures like ciproxifan and related compounds. Journal of Medicinal Chemistry, 39(6), 1220-1226. [Link]

  • Wikipedia. (2024). Histamine receptor. [Link]

  • ResearchGate. (n.d.). Schematic overview of the main signaling pathways by which histamine exerts its biological effects on target cells. [Link]

  • Wikipedia. (2024). Histamine H3 receptor. [Link]

  • Lim, H. D., et al. (2009). Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430. British Journal of Pharmacology, 157(1), 34–43. [Link]

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  • Taylor & Francis. (n.d.). Ciproxifan – Knowledge and References. [Link]

  • Lim, H. D., et al. (2006). Discovery of S-(2-Guanidylethyl)-isothiourea (VUF 8430) as a Potent Nonimidazole Histamine H4 Receptor Agonist. Journal of Medicinal Chemistry, 49(23), 6650–6651. [Link]

  • Wikipedia. (2024). JNJ-7777120. [Link]

  • Thurmond, R. L., et al. (2017). Clinical Development of Histamine H4 Receptor Antagonists. Handbook of Experimental Pharmacology, 241, 301–322. [Link]

  • Gbahou, F., et al. (2006). Compared pharmacology of human histamine H3 and H4 receptors: structure–activity relationships of histamine derivatives. British Journal of Pharmacology, 147(7), 744–754. [Link]

  • Bristow, D. R., et al. (1983). Impromidine is a partial histamine H2-receptor agonist on human ventricular myocardium. British Journal of Pharmacology, 78(3), 473–479. [Link]

  • Llenas, J., et al. (2004). Imidazole H3-antagonists: relationship between structure and ex vivo binding to rat brain H3-receptors. European Journal of Pharmaceutical Sciences, 23(2), 143-153. [Link]

  • Meier, G., et al. (2001). Influence of imidazole replacement in different structural classes of histamine H(3)-receptor antagonists. International Journal of Pharmaceutics, 219(1-2), 129-141. [Link]

  • Al-Jomaily, M., et al. (2015). Imidazole-Based H3 antagonist Reviewing various structural features in H3 antagonists and their impressive results in the treatment of various CNS diseases. Journal of Chemical and Pharmaceutical Research, 7(6), 1083-1094. [Link]

  • Tedford, C. E., et al. (2001). Design, Synthesis, and Structure−Activity Relationships of Acetylene-Based Histamine H3 Receptor Antagonists. Journal of Medicinal Chemistry, 44(26), 4647–4658. [Link]

  • Ghamari, N., et al. (2022). SAR exploration of the non‐imidazole histamine H3 receptor ligand ZEL‐H16 reveals potent inverse agonism. Archiv der Pharmazie, 355(10), e2200234. [Link]

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  • ResearchGate. (n.d.). Diagram illustrating histamine receptor signalling—Gs pathway. [Link]

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Validation

A Comparative Guide to the Mass Spectrometric Analysis of 3-(1H-imidazol-4-yl)propan-1-ol Hydrochloride

This guide provides an in-depth technical comparison of mass spectrometry-based methods for the characterization of 3-(1H-imidazol-4-yl)propan-1-ol hydrochloride. Designed for researchers, scientists, and drug developmen...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of mass spectrometry-based methods for the characterization of 3-(1H-imidazol-4-yl)propan-1-ol hydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the rationale behind analytical choices, ensuring a robust and validated approach to structural elucidation and quantification. We will explore direct infusion electrospray ionization (ESI), hyphenated chromatographic techniques, and compare these with alternative analytical methods, providing the experimental data and logical frameworks necessary for informed decision-making in a laboratory setting.

Introduction: The Analyte in Context

3-(1H-imidazol-4-yl)propan-1-ol is a heterocyclic compound featuring an imidazole ring linked to a propanol side chain. It serves as a crucial building block in the synthesis of various pharmacologically active molecules, including histamine H3 receptor antagonists.[1] Given its polar nature and structural significance, unambiguous characterization is paramount for quality control, metabolic studies, and synthetic pathway confirmation. Mass spectrometry (MS) offers unparalleled sensitivity and specificity for determining the molecular weight and structural features of such molecules.[2] This guide will dissect the optimal MS workflows for this specific compound.

Part 1: Foundational Analysis via Direct Infusion ESI-MS

For a polar, non-volatile, and thermally labile molecule like 3-(1H-imidazol-4-yl)propan-1-ol, Electrospray Ionization (ESI) is the premier choice for initial characterization. As a "soft ionization" technique, ESI imparts minimal energy to the analyte, allowing for the generation of intact molecular ions with very little fragmentation.[3] This is critical for confidently determining the molecular weight.

Causality in Method Selection: Why ESI?

The presence of a basic imidazole ring and a hydroxyl group makes the molecule highly polar and readily ionizable in solution. ESI works by creating a fine spray of charged droplets from the sample solution; as the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase for mass analysis.[2] This process is gentle and perfectly suited for preventing the degradation of the analyte, ensuring the observed parent ion accurately reflects the intact molecule.

Experimental Protocol: Direct Infusion ESI-MS
  • Sample Preparation: Dissolve 3-(1H-imidazol-4-yl)propan-1-ol hydrochloride to a concentration of ~1 µg/mL in a 50:50 (v/v) solution of methanol and deionized water. Add 0.1% formic acid to the solution to ensure a low pH, which promotes the protonation of the basic imidazole nitrogen, enhancing the signal in positive ion mode.

  • Instrumentation: Utilize a triple quadrupole or Time-of-Flight (TOF) mass spectrometer equipped with an ESI source.

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min using a syringe pump.

  • MS Parameters (Positive Ion Mode):

    • Ionization Mode: ESI+

    • Capillary Voltage: 3.5 – 4.5 kV

    • Capillary Temperature: 250 – 300 °C

    • Sheath Gas (Nitrogen) Flow Rate: 10 – 15 L/min

    • Scan Range: m/z 50 – 300

Expected Results: The [M+H]⁺ Ion

The free base of the compound (C₆H₁₀N₂O) has a monoisotopic mass of 126.0793 Da. In positive mode ESI-MS, the analyte will be detected as the protonated molecule, [M+H]⁺. Therefore, the primary ion observed will have an m/z value of approximately 127.0871 . This peak should be the base peak (most intense signal) in the full scan spectrum.

Structural Elucidation via Tandem MS (MS/MS)

While ESI-MS confirms the molecular weight, it provides little structural information.[3] To confirm the molecule's structure, we employ tandem mass spectrometry (MS/MS). In this process, the [M+H]⁺ precursor ion is isolated and fragmented by collision-induced dissociation (CID) with an inert gas (e.g., argon). The resulting product ions are then mass-analyzed, providing a structural fingerprint.

Experimental Protocol: ESI-MS/MS
  • Precursor Ion Selection: Isolate the [M+H]⁺ ion at m/z 127.1 in the first mass analyzer.

  • Collision-Induced Dissociation (CID): Introduce argon gas into the collision cell. Apply a collision energy of 10-30 eV. This energy range should be optimized to achieve a rich fragmentation pattern without completely obliterating the precursor ion.

  • Product Ion Scan: Scan the third mass analyzer to detect the fragment ions produced.

Predicted Fragmentation Pathway

The fragmentation of 3-(1H-imidazol-4-yl)propan-1-ol is driven by its key functional groups. The most probable fragmentation pathways include the loss of stable neutral molecules like water from the alcohol group and subsequent cleavages of the propyl chain.

  • Primary Fragmentation: A characteristic loss of water (H₂O, 18.01 Da) from the protonated molecule is expected, yielding a fragment at m/z 109.0765 .

  • Secondary Fragmentation: Further fragmentation of the m/z 109 ion or alternative pathways from the parent ion can lead to cleavage of the propyl chain and fragmentation of the imidazole ring itself, a known behavior for such compounds.[4][5]

Below is a diagram illustrating the logical flow of this primary fragmentation pathway.

G cluster_0 Precursor Ion cluster_1 Collision-Induced Dissociation (CID) cluster_2 Key Neutral Loss cluster_3 Product Ion M_H [M+H]⁺ m/z = 127.1 CID Collision with Argon M_H->CID Neutral_Loss Loss of H₂O CID->Neutral_Loss Fragment1 [M+H-H₂O]⁺ m/z = 109.1 CID->Fragment1

Caption: Predicted ESI-MS/MS fragmentation of 3-(1H-imidazol-4-yl)propan-1-ol.

Part 2: Hyphenated Techniques for Complex Sample Analysis

Direct infusion is excellent for pure standards but falls short when analyzing complex mixtures or performing quantification. Coupling mass spectrometry with a chromatographic separation technique is the industry standard for such applications.[6][7]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the ideal method for analyzing 3-(1H-imidazol-4-yl)propan-1-ol in matrices like biological fluids or reaction mixtures. Its high polarity makes it a perfect candidate for Hydrophilic Interaction Liquid Chromatography (HILIC), which is designed to retain and separate polar compounds that show poor retention in traditional reversed-phase (RP) chromatography.[8][9][10]

  • Chromatographic System: An HPLC or UPLC system coupled to an ESI-MS/MS detector.

  • Column: A HILIC column with an amide or unbonded silica stationary phase (e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm).[9]

  • Mobile Phase A: Water with 10 mM ammonium formate and 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: Start at high organic content (e.g., 95% B) to retain the polar analyte, then gradually increase the aqueous component (A) to elute the compound.

  • Detection: Monitor the transition for the [M+H]⁺ precursor ion (m/z 127.1) to its most abundant product ion (e.g., m/z 109.1) using Multiple Reaction Monitoring (MRM) for maximum sensitivity and selectivity.

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct analysis of this compound by GC-MS is not feasible due to its low volatility and the presence of active hydrogens on the alcohol and imidazole groups, which cause poor peak shape and thermal degradation. Therefore, derivatization is mandatory .

Derivatization chemically modifies the analyte to increase its volatility and thermal stability.[11] For this compound, a silylation reaction using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is effective. This reaction replaces the active hydrogens on the hydroxyl and imidazole N-H groups with nonpolar trimethylsilyl (TMS) groups.

  • Derivatization: Evaporate a known quantity of the sample to dryness under a stream of nitrogen. Add 50 µL of pyridine and 50 µL of BSTFA. Seal the vial and heat at 70 °C for 30 minutes.

  • GC System: A gas chromatograph with a capillary column (e.g., DB-5ms).

  • Injection: Inject 1 µL of the derivatized sample in splitless mode.

  • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.

  • MS Detection: Use Electron Ionization (EI) at 70 eV. EI is a hard ionization technique that will produce extensive, reproducible fragmentation patterns useful for library matching and structural confirmation.

Comparison of Mass Spectrometry Approaches
FeatureDirect Infusion ESI-MSLC-MS (HILIC)GC-MS (with Derivatization)
Primary Use Quick molecular weight confirmation of pure samples.Quantification and analysis in complex matrices.Confirmatory analysis, especially for structural isomers.
Sample Prep Simple dilution.Dilution, possible solid-phase extraction (SPE).Complex, multi-step derivatization required.
Separation None.Excellent for polar analytes.Excellent separation of volatile compounds.
Ionization Soft (ESI).Soft (ESI).Hard (EI).
Fragmentation Minimal (MS), controlled (MS/MS).Minimal (MS), controlled (MS/MS).Extensive and reproducible.
Strengths Fast, simple.High sensitivity, no derivatization needed.High chromatographic resolution, established libraries.
Limitations No separation, matrix effects.More complex than direct infusion.Derivatization is time-consuming and can introduce artifacts.

Part 3: Performance Comparison with Alternative Technologies

While powerful, MS is not the only tool for analysis. A comprehensive understanding requires comparing its performance against other established laboratory techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for unambiguous structural elucidation.[12] By analyzing the magnetic environments of ¹H and ¹³C nuclei, NMR can provide a complete picture of the molecule's connectivity and stereochemistry.[13][14]

  • Advantage over MS: Provides definitive structural information, including the position of the propyl group on the imidazole ring (e.g., distinguishing between 1H-imidazol-4-yl and 1H-imidazol-1-yl isomers), which can be challenging for MS alone.

  • Disadvantage: Significantly lower sensitivity than MS, requiring milligram quantities of pure sample. It is also not suitable for trace-level quantification.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC with a UV detector is a workhorse for routine quality control and quantification.[15][16] The imidazole ring possesses a chromophore that absorbs UV light, making it detectable.

  • Advantage over MS: Simpler instrumentation, lower cost, and often more robust for routine quantitative assays in a quality control environment.[17]

  • Disadvantage: Lacks specificity. It provides no molecular weight or structural information. Any co-eluting impurity with a similar UV absorbance profile could lead to inaccurate quantification.

Comparative Evaluation of Analytical Techniques
CriterionMass Spectrometry (LC-MS)NMR SpectroscopyHPLC-UV
Specificity Very High (based on mass and fragments)Absolute (definitive structure)Low (based on retention time)
Sensitivity High (pg to fg level)Low (µg to mg level)Moderate (ng to µg level)
Structural Info Molecular weight & fragmentation patternComplete 3D structure & connectivityNone
Quantitative Power Excellent (with internal standards)Good (with internal standards, high conc.)Excellent (workhorse for QC)
Throughput HighLowHigh
Expertise Required HighHighModerate

Conclusion and Recommendations

The analysis of 3-(1H-imidazol-4-yl)propan-1-ol hydrochloride is best approached with a clear understanding of the analytical goal.

  • For rapid identity and molecular weight confirmation of a synthesized standard, Direct Infusion ESI-MS is the most efficient method.

  • For quantification and detection in complex matrices (e.g., biological samples, impurity profiling), HILIC-LC-MS/MS is the superior choice, offering an exceptional combination of sensitivity, selectivity, and separation power without the need for derivatization.

  • GC-MS serves as a valuable, albeit more laborious, alternative for confirmatory analysis, provided a robust derivatization protocol is established.

  • For definitive, unambiguous structural elucidation of a new chemical entity, NMR spectroscopy is indispensable and should be used in conjunction with high-resolution mass spectrometry (HRMS).

Ultimately, a multi-faceted approach leveraging the strengths of each technique provides the most trustworthy and comprehensive characterization. LC-MS confirms the mass and purity, while NMR provides the definitive structural proof, creating a self-validating system that ensures the highest level of scientific integrity.

References

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Comparative

A Senior Application Scientist's Guide to the Characterization of Novel Compounds Derived from 3-(1H-imidazol-4-yl)propan-1-ol

Introduction: The Enduring Potential of the Imidazole Scaffold The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous essential biomolecules like the amino acid histidine...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Potential of the Imidazole Scaffold

The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous essential biomolecules like the amino acid histidine and purines in our DNA.[1][2][3] Its unique electronic properties, including its aromaticity and ability to act as both a hydrogen bond donor and acceptor, make it a "privileged structure" in drug design.[4] Imidazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.[2][4][5][6]

The starting scaffold, 3-(1H-imidazol-4-yl)propan-1-ol, offers a particularly attractive starting point for novel compound synthesis. It contains the core imidazole moiety and a flexible propanol side chain. The terminal hydroxyl group serves as a versatile chemical handle for introducing a wide range of functional groups, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize therapeutic potential. This guide provides an in-depth comparison of novel carbamate derivatives synthesized from this scaffold, detailing their synthesis, characterization, and a comparative analysis of their biological potential against alternative compounds.

Part 1: Synthesis of Novel Carbamate Derivatives

The derivatization of the primary alcohol in 3-(1H-imidazol-4-yl)propan-1-ol into carbamates is a strategic choice. Carbamates are known to improve the pharmacokinetic properties of parent molecules and can introduce new points of interaction with biological targets.[7] The synthesis is typically a straightforward and high-yielding reaction.

Experimental Protocol: Synthesis of Novel Carbamate Derivatives

This protocol describes a general method for synthesizing carbamate derivatives by reacting 3-(1H-imidazol-4-yl)propan-1-ol with various isocyanates.

Rationale: The nucleophilic hydroxyl group of the alcohol readily attacks the electrophilic carbon of the isocyanate, forming a stable carbamate linkage without the need for harsh reagents or catalysts, ensuring high atom economy.

Materials:

  • 3-(1H-imidazol-4-yl)propan-1-ol

  • Aryl or Alkyl Isocyanate (e.g., Phenyl isocyanate, 4-Chlorophenyl isocyanate)

  • Anhydrous Tetrahydrofuran (THF)

  • Drying agent (e.g., Sodium Sulfate)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl acetate, Hexane)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 3-(1H-imidazol-4-yl)propan-1-ol in anhydrous THF.

  • Reagent Addition: To the stirred solution, add 1.1 equivalents of the desired isocyanate dropwise at room temperature.

  • Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC). The disappearance of the starting alcohol spot indicates reaction completion. This typically occurs within 2-4 hours.

  • Work-up: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water (3 x 50 mL). The organic layer is then separated, dried over anhydrous sodium sulfate, and filtered.

  • Purification: Evaporate the solvent from the organic layer to yield the crude product. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure carbamate derivative.

G

Part 2: Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of each newly synthesized compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.

Analytical Workflow

G

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. Both ¹H and ¹³C NMR spectra are required.

  • ¹H NMR: Confirms the presence of all protons and their chemical environments. Key signals to observe in the carbamate derivatives include the newly formed N-H proton (typically a broad singlet) and the shifting of the methylene protons adjacent to the newly formed carbamate oxygen.

  • ¹³C NMR: Confirms the presence of all unique carbon atoms. A key diagnostic signal is the appearance of the carbonyl carbon of the carbamate group, typically in the 150-160 ppm range.[8]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the key functional groups present in the molecule.[9] For the successful synthesis of carbamates, the spectrum should show:

  • Disappearance of the broad O-H stretch from the starting alcohol (around 3300 cm⁻¹).

  • Appearance of a sharp N-H stretch (around 3300-3400 cm⁻¹).

  • Appearance of a strong C=O (carbonyl) stretch, characteristic of the carbamate group (around 1690-1730 cm⁻¹).

High-Resolution Mass Spectrometry (HRMS)

HRMS provides the exact molecular weight of the compound, confirming its elemental composition. The observed mass should match the calculated mass for the expected molecular formula to within a few parts per million (ppm), providing strong evidence of the compound's identity.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of a synthesized compound.[10] A reversed-phase HPLC method is typically employed.

Protocol: Purity Assessment by RP-HPLC

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (Water with 0.1% Formic Acid) and Solvent B (Methanol or Acetonitrile with 0.1% Formic Acid).[11]

  • Flow Rate: 1.0 mL/min.[10]

  • Detection: UV detector set at an appropriate wavelength (e.g., 254 nm).

  • Procedure: Dissolve a small sample of the purified compound in the mobile phase. Inject 20 µL and run the gradient program. A pure compound should ideally show a single, sharp peak. Purity is calculated based on the area percentage of the main peak. For drug development purposes, a purity of >95% is typically required.

Part 3: Comparative Analysis of Novel Derivatives

To understand the potential of these new compounds, their properties must be compared against the parent scaffold and established alternatives. Here, we present hypothetical data for three novel derivatives (ND-1, ND-2, ND-3) to illustrate this comparative process.

  • Parent Scaffold (PS): 3-(1H-imidazol-4-yl)propan-1-ol

  • Novel Derivative 1 (ND-1): Phenyl carbamate derivative

  • Novel Derivative 2 (ND-2): 4-Chlorophenyl carbamate derivative

  • Novel Derivative 3 (ND-3): Naphthyl carbamate derivative

  • Alternative Compound (AC): Clotrimazole (an established imidazole-based antifungal)

Table 1: Comparison of Physicochemical Properties
CompoundMolecular FormulaMolecular Weight ( g/mol )Calculated LogPPolar Surface Area (Ų)
PS C₆H₁₀N₂O126.16-0.1055.12
ND-1 C₁₃H₁₅N₃O₂245.281.8569.87
ND-2 C₁₃H₁₄ClN₃O₂279.722.5569.87
ND-3 C₁₇H₁₇N₃O₂295.343.1069.87
AC C₂₂H₁₇ClN₂344.845.1415.79

Interpretation: The addition of aromatic carbamate groups significantly increases the molecular weight and lipophilicity (LogP) compared to the polar parent scaffold. This modification can enhance membrane permeability, a crucial factor for bioavailability and reaching intracellular targets. However, excessive lipophilicity (like in Clotrimazole) can sometimes lead to poor solubility. The novel derivatives occupy an intermediate lipophilicity range, which is often desirable in drug design.

Table 2: Comparative Antifungal Activity (Hypothetical Data)

The following data represents a hypothetical outcome from an in-vitro antifungal susceptibility test.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay The MIC, the lowest concentration of a compound that visibly inhibits microbial growth, is determined using the broth microdilution method.[12]

  • Preparation: A two-fold serial dilution of each test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., RPMI-1640 for fungi).

  • Inoculation: Each well is inoculated with a standardized suspension of the fungal strain (e.g., Candida albicans, Aspergillus niger).

  • Incubation: The plates are incubated at 37°C for 24-48 hours.

  • Analysis: The MIC is determined as the lowest concentration where no visible growth is observed. A standard antifungal drug (e.g., Fluconazole) is used as a positive control.

CompoundMIC (µg/mL) vs. C. albicansMIC (µg/mL) vs. A. niger
PS >128>128
ND-1 1632
ND-2 48
ND-3 816
Fluconazole 264

Interpretation: The parent scaffold (PS) shows no significant antifungal activity. Derivatization into carbamates introduces potent activity. The presence of a chlorine atom in ND-2 appears to significantly enhance potency against both strains, a common observation in medicinal chemistry where halogens can improve binding interactions. ND-2 shows superior activity compared to Fluconazole against A. niger and comparable activity against C. albicans, marking it as a promising lead for further investigation.

Conclusion and Future Directions

This guide demonstrates a systematic approach to the synthesis and characterization of novel compounds derived from 3-(1H-imidazol-4-yl)propan-1-ol. The strategic conversion of the parent scaffold into carbamate derivatives successfully transformed a biologically inactive molecule into a series of potent antifungal agents. The comparative data highlights derivative ND-2 as a particularly promising candidate.

The causality is clear: modifying the physicochemical properties, specifically increasing lipophilicity and introducing halogen bonding potential, directly translates to enhanced biological activity. The presented protocols provide a self-validating framework for synthesis and analysis. Future work should focus on expanding the library of derivatives to further refine the structure-activity relationship, followed by in-vivo efficacy and toxicity studies for the most promising leads.

References

  • Verma, A., Joshi, S., & Singh, D. (2013). Imidazole: Having Versatile Biological Activities. Journal of Chemistry, 2013, 1-12. [Link]

  • Shalani, S., Kumar, V., & Singh, P. (2018). An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 51(2), 113-121. [Link]

  • Bairam, R., & Al-Haidarie, N. (2019). Imidazole: Having Versatile Biological Activities. ResearchGate. [Link]

  • Kaur, G., & Singh, P. (2014). A review: Imidazole synthesis and its biological activities. Science, Technology and Arts Research Journal, 3(3), 64-75. [Link]

  • Kumar, A., & Rawat, A. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. Journal of Chemical and Pharmaceutical Sciences, 10(3). [Link]

  • Babu, V., & Sangeetha, M. (2015). Synthesis, spectral characterization and antimicrobial studies of novel imidazole derivatives. Der Pharma Chemica, 7(12), 32-38. [Link]

  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 28(14), 5393. [Link]

  • Parab, R., & Baad, R. (2013). Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. Asian Journal of Chemistry, 25(5), 2725-2727. [Link]

  • Stark, H., Purand, K., Ligneau, X., & Schunack, W. (1996). Novel Carbamates as Potent Histamine H3 Receptor Antagonists with High in Vitro and Oral in Vivo Activity. Journal of Medicinal Chemistry, 39(6), 1220-1226. [Link]

  • Wiedensohler, A., et al. (2019). Imidazole quantification by LC determination. Wiley Analytical Science. [Link]

  • Sharma, A., et al. (2016). Imidazole Derivatives as Potential Therapeutic Agents. Current Pharmaceutical Design, 22(21), 3265-3301. [Link]

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3-(1H-imidazol-4-yl)propan-1-ol hydrochloride
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3-(1H-imidazol-4-yl)propan-1-ol hydrochloride
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